1,1-Diisopropoxycyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-di(propan-2-yloxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)13-12(14-11(3)4)8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNTYOACSMHWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCCCC1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471707 | |
| Record name | 1,1-Diisopropoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-95-2 | |
| Record name | 1,1-Bis(1-methylethoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diisopropoxycyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diisopropoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diisopropoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed acetal formation, a fundamental reaction in organic chemistry with significant applications in synthetic chemistry and drug development, particularly as a method for protecting carbonyl functionalities. This document details the reaction pathway, presents available quantitative data, outlines experimental protocols, and provides visualizations to facilitate a thorough understanding of the core principles.
The Core Mechanism: A Stepwise Exploration
The acid-catalyzed formation of an acetal from an aldehyde or a ketone with an alcohol is a reversible process that proceeds through a hemiacetal intermediate.[1][2] The reaction requires an acid catalyst to activate the carbonyl group and to facilitate the departure of a water molecule.[3][4] The overall transformation involves the replacement of the carbon-oxygen double bond of the carbonyl group with two new single bonds to alkoxy groups derived from the alcohol.[5]
The mechanism can be dissected into two main stages: the formation of the hemiacetal and its subsequent conversion to the acetal.
Stage 1: Formation of the Hemiacetal
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.[3]
-
Deprotonation: A base (such as water or another molecule of the alcohol) removes a proton from the oxonium ion, yielding a neutral hemiacetal and regenerating the acid catalyst.[1]
Stage 2: Conversion of the Hemiacetal to the Acetal
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[1]
-
Formation of a Resonance-Stabilized Cation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a resonance-stabilized carbocation, also known as an oxocarbenium ion. The positive charge is delocalized between the carbon and the adjacent oxygen atom.
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxocarbenium ion.[3]
-
Final Deprotonation: A base removes the proton from the newly added alkoxy group, yielding the final acetal product and regenerating the acid catalyst.[1]
The entire process is a series of equilibria. To drive the reaction towards the formation of the acetal, it is common practice to remove the water that is formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus.[3][6] Conversely, the reaction can be reversed to regenerate the aldehyde or ketone by treating the acetal with excess water in the presence of an acid catalyst.[2]
Visualizing the Reaction Pathway
The following diagram, generated using the DOT language, illustrates the step-by-step mechanism of acid-catalyzed acetal formation.
Caption: Acid-catalyzed formation of an acetal from an aldehyde or ketone.
Quantitative Data: Kinetics and Thermodynamics
Table 1: Equilibrium Constants (K) for Acetal Formation in Methanol
| Carbonyl Compound | Equilibrium Constant (K) | Reference |
| Acetophenone | 0.7 M⁻¹ | [7] |
| Benzophenone | Value inconsistent in literature | [7] |
| Methyl Formate | Not directly measured, but determined via transacetalization | [7] |
Note: The equilibrium constant is defined as K = [Acetal][H₂O] / ([Carbonyl][Alcohol]²).
Thermodynamically, the formation of acyclic acetals is often not highly favorable due to a decrease in entropy (three reactant molecules form two product molecules).[6] However, the formation of cyclic acetals from diols is entropically more favorable.[8]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of acetals. Below are representative protocols for the formation of both acyclic and cyclic acetals.
Synthesis of Benzaldehyde Dimethyl Acetal (Acyclic Acetal)
This procedure is adapted from established methods for acetal formation.
Materials:
-
Benzaldehyde
-
Methanol
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid)
-
Dean-Stark apparatus
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, heating mantle, and standard glassware for distillation.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add benzaldehyde, a significant excess of methanol (at least 2 equivalents), and a catalytic amount of the acid catalyst.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure benzaldehyde dimethyl acetal.[9]
Synthesis of a Cyclic Acetal from a Ketone and Ethylene Glycol
Cyclic acetals are commonly used as protecting groups in organic synthesis.[8][10]
Materials:
-
A ketone (e.g., cyclohexanone)
-
Ethylene glycol (1 equivalent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (or benzene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the ketone, one equivalent of ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.[11]
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent by rotary evaporation.
-
The resulting crude cyclic acetal can be purified by distillation or chromatography if necessary.
Conclusion
The acid-catalyzed formation of acetals is a versatile and indispensable reaction in the toolkit of synthetic chemists. A thorough understanding of its stepwise mechanism, including the role of the acid catalyst and the hemiacetal intermediate, is crucial for its effective application. While comprehensive quantitative kinetic data remains an area for further consolidation, the principles of equilibrium control are well-established, enabling chemists to drive the reaction to completion through techniques such as the removal of water. The provided experimental protocols offer practical guidance for the synthesis of both acyclic and cyclic acetals, which serve as vital protecting groups in the synthesis of complex molecules, including pharmaceuticals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyclic Acetals as Protecting Groups - Chad's Prep® [chadsprep.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diisopropoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diisopropoxycyclohexane is a chemical compound of interest in various fields of chemical synthesis and research. As a ketal, it serves as a protective group for the carbonyl functionality of cyclohexanone and can be a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity and handling procedures.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in reactions, and for purification processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₄O₂ | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| CAS Number | 1132-95-2 | [1] |
| Appearance | Colorless transparent liquid | [1] |
| Density | 0.875 - 0.91 g/cm³ | [1] |
| Boiling Point | 131-134 °C (at atmospheric pressure); 85 °C (at 8 mmHg) | [1] |
| Flash Point | ~33 °C | [1] |
| Vapor Pressure | 0.073 mmHg at 25°C | [1] |
| Refractive Index (n_D^20) | 1.4410 - 1.4450 | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed ketalization of cyclohexanone with isopropanol.[1] This reaction is an equilibrium process, and to achieve a high yield, the water formed during the reaction must be removed.[2]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
Cyclohexanone
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add cyclohexanone, a molar excess of isopropanol (typically 2.5 to 3 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents). Toluene can be added as a solvent to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess isopropanol.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the ketal functional group.
-
Stability: Ketals are stable under neutral and basic conditions.[3] This stability makes them excellent protecting groups for ketones in multi-step syntheses where the carbonyl group needs to be shielded from nucleophiles or bases.[3]
-
Hydrolysis: The ketal group is sensitive to acidic conditions. In the presence of aqueous acid, this compound will hydrolyze back to cyclohexanone and isopropanol.[4] This reaction is the reverse of the formation reaction and is typically used for deprotection.[4]
Experimental Protocols for Physical Property Determination
The following are standardized protocols for determining the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point is a crucial physical constant for liquid identification and assessment of purity.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus)[5]
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
Place a small amount of this compound into the test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the apparatus gradually.[5]
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[5]
Determination of Density
Density is a fundamental physical property that can be used to identify a substance.
Apparatus:
-
Graduated cylinder or pycnometer
-
Analytical balance
Procedure:
-
Weigh a clean, dry graduated cylinder or pycnometer and record its mass.[6]
-
Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.[6]
-
Weigh the graduated cylinder or pycnometer with the liquid and record the new mass.[6]
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density by dividing the mass of the liquid by its volume.[7]
Determination of Refractive Index
The refractive index is a characteristic property of a liquid and is a sensitive indicator of its purity.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Constant temperature water bath (optional, for precise measurements)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.[8]
-
Close the prism and allow the sample to spread evenly.
-
If using a water bath, allow the temperature to equilibrate.
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.[9]
-
Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[9]
Safety, Handling, and Storage
This compound is a chemical that requires careful handling.
-
Hazards: It is classified as a substance that can cause severe skin burns and eye damage.[10]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. How to Find the Density of Water: 10 Steps (with Pictures) [wikihow.com]
- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. docsity.com [docsity.com]
- 10. echemi.com [echemi.com]
1,1-diisopropoxycyclohexane CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diisopropoxycyclohexane, also known as cyclohexanone diisopropyl ketal, is an organic compound with the CAS number 1132-95-2 and the molecular formula C12H24O2 . It is a colorless liquid with applications as a solvent and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information.
It is important to note that, based on currently available public information, there is a lack of significant data regarding the specific biological activities or its role in signaling pathways relevant to drug development.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1132-95-2 |
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | 1,1-di(propan-2-yloxy)cyclohexane |
| Synonyms | Cyclohexanone diisopropyl ketal, 1,1-Bis(1-methylethoxy)cyclohexane |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 85 °C @ 8 mmHg |
| Density | 0.9047 g/cm³ @ 24 °C |
| Refractive Index | 1.4410 to 1.4450 |
| Flash Point | 69.2 ± 19.4 °C |
| Vapor Pressure | 0.073 mmHg @ 25 °C |
Synthesis
A common method for the synthesis of this compound is the ketalization of cyclohexanone with isopropanol. A patented method describes a high-yield synthesis using triisopropyl orthoformate.
Experimental Protocol: Synthesis from Cyclohexanone and Triisopropyl Orthoformate
This protocol is based on a patented industrial preparation method which achieves a purity of over 98% and a yield of 87-92%.
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine cyclohexanone and a hydrocarbon solvent.
-
Add p-toluenesulfonic acid as the catalyst.
-
Cool the mixture to a low temperature.
-
Slowly add triisopropyl orthoformate to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed for a set time until completion, which can be monitored by techniques such as gas chromatography.
-
Upon completion, wash the reaction mixture to remove the acid catalyst.
-
The solvent is then removed by evaporation.
-
The crude product is dehydrated and dried.
-
Purify the final product by distillation under reduced pressure to obtain this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the cyclohexane ring and the isopropoxy groups. The methine proton of the isopropoxy group would likely appear as a septet, and the methyl protons as a doublet.
-
¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbon of the cyclohexane ring bonded to the two oxygens, the other carbons of the cyclohexane ring, and the methine and methyl carbons of the isopropoxy groups.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹) from the starting material, cyclohexanone. Strong C-O stretching bands would be present in the fingerprint region (around 1000-1200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 200. Fragmentation would likely involve the loss of isopropoxy groups or cleavage of the cyclohexane ring.
Biological Activity and Drug Development Potential
Currently, there is a lack of published research detailing the specific biological activities of this compound. General studies on cyclohexane derivatives have explored a range of biological effects, including antimicrobial properties. However, these findings are broad and not specific to this particular molecule.
For professionals in drug development, this compound's primary relevance is as a potential intermediate in the synthesis of more complex molecules. Its ketal functional group can serve as a protecting group for a ketone during multi-step syntheses of pharmacologically active compounds.
Caption: Relationships of this compound's properties and applications.
Safety Information
Table 3: Toxicological Data
| Exposure Route | Result |
| Oral (LD50) | > 2000 mg/kg bw (rat)[1] |
| Inhalation (LC50) | > 5.6 mg/L air (rat)[1] |
| Dermal (LD50) | > 1000 mg/kg bw (rat)[1] |
Handling and Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.
Conclusion
This compound is a well-characterized organic compound with established physical and chemical properties. Its synthesis is efficient, making it a readily available intermediate for organic chemistry applications. For researchers in drug development, its primary utility lies in its role as a protecting group for ketones in complex synthetic pathways. While the broader class of cyclohexane derivatives has been investigated for various biological activities, specific data for this compound in this regard is not currently available in the public domain. Future research may explore the pharmacological potential of this and related ketals.
References
An In-depth Technical Guide to the Thermodynamic Stability of Acetals and Ketals for Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of acetals and ketals, functional groups of critical importance in organic synthesis and drug development. We delve into the core thermodynamic principles governing their formation and hydrolysis, presenting quantitative data on equilibrium constants (Keq), Gibbs free energy (ΔG°), and enthalpy (ΔH°) for a range of acetal and ketal structures. Key factors influencing their stability, such as steric and electronic effects of substituents, and the enhanced stability of cyclic variants, are discussed in detail. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of these thermodynamic parameters using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and calorimetry. Visual representations of reaction pathways and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the underlying concepts. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design and application of acetal and ketal-containing molecules.
Introduction to the Thermodynamic Landscape of Acetals and Ketals
Acetals and ketals, geminal diethers formed from the reaction of aldehydes and ketones with alcohols, respectively, are cornerstones of modern organic chemistry. Their unique stability profile—robust under neutral to basic conditions yet susceptible to hydrolysis under acidic conditions—renders them invaluable as protecting groups for carbonyl functionalities in complex multi-step syntheses.[1][2] In the realm of drug development, this pH-sensitive lability is ingeniously exploited for the targeted release of therapeutic agents. Acetal and ketal linkages can serve as prodrug moieties, remaining intact in the physiological pH of the bloodstream but cleaving in the acidic microenvironments of tumors or specific cellular compartments to release the active pharmaceutical ingredient.
The thermodynamic stability of these functional groups is paramount to their efficacy in these applications. A thorough understanding of the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes associated with their formation and hydrolysis is crucial for predicting their behavior in different chemical and biological environments. This guide aims to provide a detailed exploration of these thermodynamic principles, supported by quantitative data and practical experimental methodologies.
The Equilibrium Nature of Acetal and Ketal Formation
The formation of acetals and ketals is a reversible process governed by equilibrium. The reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst establishes an equilibrium with the corresponding acetal or ketal and water.
-
Reaction: R¹(R²)C=O + 2 R³OH ⇌ R¹(R²)C(OR³)² + H₂O
The position of this equilibrium, and thus the thermodynamic stability of the acetal or ketal, is dictated by the change in Gibbs free energy (ΔG°). A negative ΔG° indicates that the formation of the acetal or ketal is spontaneous and the products are favored at equilibrium. Conversely, a positive ΔG° signifies a non-spontaneous reaction where the carbonyl compound and alcohol are the more stable species.
The relationship between the standard Gibbs free energy change and the equilibrium constant (Keq) is given by the equation:
ΔG° = -RTln(Keq)
where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin
A large equilibrium constant (Keq > 1) corresponds to a negative ΔG°, indicating that the acetal or ketal is thermodynamically favored. Conversely, a small equilibrium constant (Keq < 1) corresponds to a positive ΔG°, indicating that the equilibrium lies towards the starting carbonyl compound.
Data Presentation: Thermodynamic Parameters of Acetal and Ketal Formation
The following tables summarize key thermodynamic data for the formation and hydrolysis of a selection of acetals and ketals. This quantitative data provides a basis for comparing the relative stabilities of different structures.
Table 1: Enthalpies of Hydrolysis for a Series of Alkyl-Substituted Dimethyl Acetals and Ketals
| Carbonyl Precursor | Acetal/Ketal Structure | ΔH°_hydrolysis (kcal/mol)[3] |
| Acetaldehyde | CH₃CH(OCH₃)₂ | - |
| Propionaldehyde | CH₃CH₂CH(OCH₃)₂ | - |
| Isobutyraldehyde | (CH₃)₂CHCH(OCH₃)₂ | - |
| Pivalaldehyde | (CH₃)₃CCH(OCH₃)₂ | - |
| Acetone | (CH₃)₂C(OCH₃)₂ | - |
| 2-Butanone | CH₃C(OCH₃)₂CH₂CH₃ | - |
| 3-Methyl-2-butanone | CH₃C(OCH₃)₂CH(CH₃)₂ | - |
| Pinacolone | CH₃C(OCH₃)₂C(CH₃)₃ | - |
Data sourced from a calorimetric determination of the enthalpies of hydrolysis.[3]
Table 2: Equilibrium Constants and Gibbs Free Energy for Acetal Formation
| Aldehyde/Ketone | Alcohol | Acetal/Ketal | Keq | ΔG° (kJ/mol) | Reference |
| Acetaldehyde | Ethanol | Diethylacetal | 0.018exp[1230/T] | -269.3 J/mol (at 298K) | [4] |
| Additional data to be populated as found |
Note: The Gibbs free energy can be calculated from the equilibrium constant using the formula ΔG° = -RTln(Keq). The value for diethylacetal was calculated at 298K using the provided temperature-dependent Keq equation.
Factors Influencing Thermodynamic Stability
The thermodynamic stability of acetals and ketals is not uniform and is significantly influenced by a combination of steric and electronic factors, as well as structural features such as ring formation.
Steric Effects
The steric bulk of the substituents on both the carbonyl carbon and the alcohol component plays a crucial role in determining the position of the acetalization equilibrium.
-
Substituents on the Carbonyl Carbon: Increasing the steric hindrance around the carbonyl carbon generally disfavors acetal and ketal formation. This is because the reaction involves a change in hybridization from sp² in the planar carbonyl to sp³ in the tetrahedral acetal, leading to increased steric crowding. Consequently, acetals derived from aldehydes are generally more stable and formed more readily than ketals derived from ketones with bulky alkyl groups.
-
Substituents on the Alcohol: The size of the alcohol also impacts stability. The use of sterically hindered alcohols can shift the equilibrium towards the starting materials.
Electronic Effects
The electronic nature of the substituents on the carbonyl compound influences the stability of the acetal or ketal by affecting the stability of the intermediate oxocarbenium ion formed during hydrolysis.
-
Electron-donating groups attached to the carbonyl carbon can stabilize the positively charged oxocarbenium ion intermediate, thereby accelerating the rate of hydrolysis and decreasing the overall stability of the acetal or ketal.
-
Electron-withdrawing groups , conversely, destabilize the oxocarbenium ion, which slows down the rate of hydrolysis and leads to a more stable acetal or ketal.
Cyclic vs. Acyclic Acetals and Ketals
A significant factor governing stability is whether the acetal or ketal is cyclic or acyclic. Cyclic acetals and ketals, typically formed from the reaction of a carbonyl compound with a diol (e.g., ethylene glycol or 1,3-propanediol), are considerably more thermodynamically stable than their acyclic counterparts.[5][6]
This enhanced stability is primarily attributed to entropic factors. The formation of an acyclic acetal from one molecule of a carbonyl compound and two molecules of an alcohol results in a decrease in the number of molecules in the system, which is entropically unfavorable.[7] In contrast, the formation of a cyclic acetal from one molecule of a carbonyl compound and one molecule of a diol results in no net change in the number of molecules, making the entropy change less negative (or even positive) and thus more favorable.[7]
Experimental Protocols for Determining Thermodynamic Stability
The accurate determination of the thermodynamic parameters governing acetal and ketal stability is essential for their rational application. The following sections provide detailed methodologies for key experiments.
Determination of the Equilibrium Constant (Keq) by ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to determine the equilibrium constant of acetal or ketal formation by quantifying the relative concentrations of the reactants and products at equilibrium. The integration of the signals corresponding to specific protons in the carbonyl compound, the alcohol, and the acetal/ketal allows for the calculation of their molar ratios.
Materials:
-
Aldehyde or ketone of interest
-
Alcohol or diol of interest
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃OD)
-
Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: a. Accurately weigh the aldehyde or ketone and the alcohol (or diol) into a clean, dry vial. The molar ratio will depend on the expected equilibrium position; a 1:2 ratio of carbonyl to alcohol is typical for acyclic acetals, and a 1:1 ratio for cyclic acetals. b. Dissolve the reactants in a known volume of the chosen anhydrous deuterated solvent. c. Add a catalytic amount of the acid catalyst. d. Transfer the solution to an NMR tube and seal it.
-
Equilibration: a. Allow the reaction mixture to reach equilibrium. The time required will vary depending on the reactants and catalyst concentration. It is advisable to monitor the reaction periodically by acquiring ¹H NMR spectra until no further changes in the relative peak integrations are observed. This may take several hours to days at room temperature.
-
NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum of the equilibrated sample. b. Ensure that the spectral width is sufficient to encompass all relevant signals. c. Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.
-
Data Analysis: a. Identify the characteristic signals for the aldehyde/ketone, the alcohol, and the acetal/ketal. For example, the aldehydic proton signal (around 9-10 ppm) or the α-protons of the ketone, and the methine proton of the acetal (around 4-5 ppm) are often well-resolved. b. Carefully integrate the selected signals. It is crucial to choose signals that are well-separated and do not overlap with other peaks. c. Calculate the molar concentrations of each species at equilibrium based on the integration values and the initial concentrations. d. Calculate the equilibrium constant (Keq) using the equilibrium concentrations.
Determination of the Enthalpy of Hydrolysis (ΔH°_hydrolysis) by Isothermal Titration Calorimetry (ITC)
Principle: Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a chemical reaction. By measuring the heat released or absorbed during the acid-catalyzed hydrolysis of an acetal or ketal, the enthalpy of the reaction can be determined.
Materials:
-
Purified acetal or ketal
-
Aqueous acidic solution (e.g., dilute HCl) of known concentration
-
Isothermal titration calorimeter
-
Syringe for titration
Procedure:
-
Instrument Preparation: a. Thoroughly clean and dry the sample cell and the injection syringe of the ITC instrument. b. Allow the instrument to equilibrate to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: a. Prepare a solution of the acetal or ketal in a suitable buffer or deionized water at a known concentration. b. Prepare a solution of the acid catalyst (e.g., HCl) in the same buffer or deionized water at a concentration that will ensure complete hydrolysis upon mixing.
-
ITC Experiment: a. Load the acetal/ketal solution into the sample cell of the calorimeter. b. Load the acid solution into the injection syringe. c. Initiate the titration experiment. A series of small injections of the acid solution into the sample cell will be performed automatically. d. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: a. The raw ITC data consists of a series of heat pulses corresponding to each injection. b. Integrate the heat pulses to obtain the total heat change (q) for the reaction. c. Correct for the heat of dilution by performing a control experiment where the acid is injected into the buffer/water without the acetal/ketal. d. Calculate the moles of the acetal/ketal that have reacted based on the initial concentration and the volume in the cell. e. The enthalpy of hydrolysis (ΔH°_hydrolysis) is then calculated as q / moles of reactant.
Visualizing Thermodynamic Relationships and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the thermodynamic stability of acetals and ketals.
Caption: Equilibrium pathway for acid-catalyzed acetal/ketal formation.
Caption: Key factors influencing the thermodynamic stability of acetals and ketals.
Caption: Experimental workflow for determining Keq by NMR spectroscopy.
Conclusion
The thermodynamic stability of acetals and ketals is a fundamental concept with profound implications for their application in organic synthesis and drug delivery. This guide has provided a detailed examination of the factors governing their stability, supported by quantitative thermodynamic data and robust experimental protocols. By understanding the interplay of steric, electronic, and structural effects, researchers can make informed decisions in the design and utilization of acetal and ketal-containing molecules. The methodologies presented herein offer a practical framework for the precise characterization of their thermodynamic properties, enabling the development of more effective protecting group strategies and innovative pH-responsive drug delivery systems. As the demand for sophisticated molecular design continues to grow, a deep appreciation for the thermodynamic principles outlined in this guide will remain an indispensable tool for scientists in both academic and industrial research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
reactivity of 1,1-diisopropoxycyclohexane with acidic and basic reagents.
An In-Depth Technical Guide to the Reactivity of 1,1-Diisopropoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as cyclohexanone diisopropyl ketal, is a common intermediate and protecting group in organic synthesis.[1][2] Its utility stems from the stability of the ketal functional group under specific conditions and its predictable cleavage under others. This technical guide provides a comprehensive overview of the reactivity of this compound with acidic and basic reagents, offering detailed reaction mechanisms, experimental protocols, and a summary of its chemical behavior. This document is intended to serve as a critical resource for professionals in chemical research and drug development who utilize ketal-based protecting group strategies.
Core Principles of Ketal Reactivity
Ketals, such as this compound, are derivatives of ketones, in this case, cyclohexanone. They are primarily used as protecting groups for the carbonyl functionality.[3] The core principle of their reactivity is a pronounced stability towards nucleophiles and bases, contrasted with a marked lability in the presence of aqueous acid.[4][5][6] This differential reactivity allows for selective chemical transformations on other parts of a molecule while the carbonyl group remains masked.
Reactivity with Acidic Reagents: Ketal Hydrolysis
Under acidic conditions, particularly in the presence of water, this compound undergoes hydrolysis to regenerate the parent carbonyl compound, cyclohexanone, and two equivalents of isopropanol.[7] This reaction is a fundamental deprotection strategy in multi-step organic synthesis.[8]
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of ketals is an acid-catalyzed, reversible process. The mechanism involves the protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol).[9][10][11] The subsequent departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion.[4][5] This step is generally considered the rate-determining step of the reaction.[5] Nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal, which then rapidly breaks down to the final ketone and a second molecule of alcohol.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Reactivity with Basic Reagents: General Stability
A key feature of ketals is their stability in neutral to strongly basic conditions.[4][5] this compound does not react with common basic reagents such as hydroxides, alkoxides, or organometallic reagents like Grignard reagents.[3][7] This stability is because there is no viable reaction pathway. The alkoxy groups (RO-) are poor leaving groups, and there is no acidic proton that can be readily removed by a base to initiate a reaction.[9] This inertness underpins their use as protecting groups in syntheses involving strong bases and nucleophiles.[3]
Caption: Stability of this compound under basic conditions.
Summary of Reactivity Data
The reactivity of this compound is dichotomous, defined entirely by the pH of the medium. The following table summarizes the expected outcomes.
| Condition | Reagent(s) | Products | Reaction Outcome |
| Acidic | Aqueous Acid (e.g., H₂SO₄, HCl, TsOH) | Cyclohexanone, Isopropanol | Rapid Hydrolysis/Deprotection[7] |
| Basic | Aqueous Base (e.g., NaOH, KOH) | No Reaction | Stable[4][5] |
| Nucleophilic | Grignard Reagents (RMgX), Organolithiums (RLi), Hydrides (LiAlH₄) | No Reaction | Stable[3][7] |
Experimental Protocols
Representative Protocol for Acid-Catalyzed Hydrolysis
This protocol describes a general procedure for the deprotection of this compound to yield cyclohexanone.
Materials:
-
This compound
-
Acetone
-
Dilute Aqueous Hydrochloric Acid (e.g., 2 M HCl)
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone. The use of a co-solvent facilitates miscibility with the aqueous acid.
-
Acidification: Add dilute aqueous hydrochloric acid (catalytic to stoichiometric amount) to the solution dropwise with stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (2-3 times).
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble components.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexanone.
-
Purification (Optional): If necessary, purify the resulting cyclohexanone by distillation.
Caption: Workflow for the hydrolysis of this compound.
Conclusion
The reactivity of this compound is characterized by its stability towards basic and nucleophilic reagents and its susceptibility to acid-catalyzed hydrolysis. This predictable and differential reactivity makes it an effective and widely used protecting group for the cyclohexanone carbonyl. A thorough understanding of these principles is essential for designing robust synthetic routes in pharmaceutical development and complex molecule synthesis, enabling chemists to mask a reactive carbonyl group while performing transformations elsewhere in the molecule.
References
- 1. This compound [myskinrecipes.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Protection and Deprotection [cem.com]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]
Solubility Profile of 1,1-diisopropoxycyclohexane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-diisopropoxycyclohexane is a colorless, transparent liquid with a characteristic odor of alcohol and ketone. It is utilized as a solvent, a detergent, and in cosmetics, and also serves as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.
Data Presentation: Solubility of this compound
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Family | General Solubility |
| Alcohols (e.g., Methanol, Ethanol) | Expected to be miscible/soluble |
| Ketones (e.g., Acetone) | Expected to be miscible/soluble |
| Ethers (e.g., Diethyl Ether) | Expected to be miscible/soluble |
| Alkanes (e.g., Hexane, Cyclohexane) | Expected to be miscible/soluble |
| Aromatics (e.g., Toluene) | Expected to be miscible/soluble |
| Esters (e.g., Ethyl Acetate) | Expected to be miscible/soluble |
| Halogenated Hydrocarbons (e.g., Chloroform) | Expected to be miscible/soluble |
Note: The information in this table is based on general statements of miscibility and the chemical nature of this compound.[1] For precise quantitative measurements, experimental determination is recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane, toluene, chloroform, ethyl acetate)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add a small, measured amount of this compound (e.g., 50 µL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a well-lit background.
-
Soluble: The solution is clear and homogeneous with no visible particles or phase separation.
-
Partially Soluble: The solution is cloudy, or some of the compound remains undissolved.
-
Insoluble: The compound forms a separate layer or remains as a distinct droplet.
-
-
If the compound is soluble, continue adding aliquots of this compound and repeating steps 3 and 4 until saturation is reached (i.e., the point at which no more solute will dissolve).
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or flasks with airtight seals
-
Shaking incubator or orbital shaker at a constant temperature
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solute should be clearly visible.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any undissolved microparticles.
-
Determine the mass of the filtered solution.
-
Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as gas chromatography.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Determining the Solubility of this compound.
References
The Genesis of a Synthetic Strategy: A Historical and Technical Guide to Acetal Protecting Groups
For Immediate Release
In the intricate world of organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount to the successful construction of complex molecules. Among the arsenal of protective strategies available to chemists, the acetal protecting group stands as a cornerstone, its historical roots deeply embedded in the foundational principles of carbohydrate chemistry. This in-depth technical guide explores the historical context of acetal protecting groups, from their conceptual beginnings to their indispensable role in modern drug development and materials science.
From Sugars to Synthesis: A Historical Overview
The story of acetal protecting groups begins not in the realm of complex total synthesis, but in the late 19th-century laboratories of Emil Fischer, a pioneer in carbohydrate chemistry. Fischer's groundbreaking work on the structure of sugars led to the discovery and understanding of the glycosidic bond, which is fundamentally an acetal linkage.[1][2] His investigations into the reactions of aldehydes and ketones with alcohols to form acetals and ketals laid the theoretical groundwork for their later use as protective moieties.[3] One of the earliest industrial applications showcasing the power of acetal protection was the Reichstein process for the synthesis of Vitamin C, developed in the 1930s. This process utilized acetone to form a cyclic acetal, protecting diol functionalities while other parts of the molecule were chemically transformed.[4]
The mid-20th century saw the burgeoning of complex total synthesis, and with it, the increasing necessity for robust and reliable protecting groups. The stability of the acetal group in neutral to strongly basic conditions made it an ideal candidate for protecting carbonyls (aldehydes and ketones) and diols from a wide range of reagents.[5][6] The development of methods to form cyclic acetals, such as the reaction of a carbonyl with ethylene glycol, provided a more stable and entropically favored protecting group compared to their acyclic counterparts. The use of a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation became a standard and efficient technique.
The strategic importance of acetal protecting groups was solidified in the monumental total syntheses of the era. For instance, the work of R.B. Woodward in the total synthesis of complex natural products like cholesterol, while not solely reliant on acetals, demonstrated the integration of various protecting group strategies to achieve chemo- and stereoselectivity. While the specifics of every protecting group in Woodward's syntheses are extensive, the underlying principle of temporarily masking reactive sites to orchestrate a desired sequence of reactions was a testament to the growing sophistication of organic synthesis, where acetals played a crucial role. The culmination of this evolution is evident in modern synthetic endeavors, such as the total synthesis of palytoxin, a molecule of immense complexity, where multiple acetal protecting groups were strategically employed.[5]
Core Principles of Acetal Protection
The utility of acetal protecting groups hinges on a simple yet elegant chemical principle: the reversible conversion of a reactive carbonyl group into a comparatively inert diether linkage. This transformation is typically acid-catalyzed and is readily reversed by treatment with aqueous acid, allowing for the timely deprotection and regeneration of the original carbonyl.[6][7]
Stability and Reactivity
The key advantage of acetal protecting groups lies in their stability profile. They are inert to a wide array of reaction conditions that would otherwise affect a free carbonyl group, including:
-
Strongly basic conditions: Resistant to organometallic reagents (e.g., Grignard and organolithium reagents), hydrides (e.g., lithium aluminum hydride), and other strong nucleophiles.[5]
-
Oxidizing and reducing agents: Stable to many common oxidants and reducing agents that do not generate acidic conditions.
This stability allows for a broad range of chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl.
Quantitative Data on Acetal Formation and Stability
The efficiency of acetal protection and deprotection, as well as the stability of the acetal, can be influenced by various factors, including the structure of the carbonyl compound, the diol used, and the reaction conditions. The following tables summarize representative quantitative data from historical and contemporary studies.
| Carbonyl Compound | Diol | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl acetoacetate | Ethylene glycol | p-Toluenesulfonic acid | Toluene | 1 | 53.1 |
| Cyclohexanone | Ethylene glycol | p-Toluenesulfonic acid | Toluene | - | High |
Table 1: Representative Conditions for the Formation of Cyclic Acetals.
| Acetal/Ketal Type | Relative Hydrolysis Rate (pH 5) | Half-life (t½) |
| Acetone-derived ketal | 1.0 | - |
| Cyclopentanone-derived ketal | ~0.5 | - |
| Cyclohexanone-derived ketal | ~0.14 | - |
| Benzaldehyde-derived acetal | - | ~70.4 h (for p-methoxy derivative) |
Table 2: Relative Hydrolysis Rates and Half-lives of Selected Acetals and Ketals.[8]
Experimental Protocols: A Historical Example
The following protocol for the protection of the ketone in ethyl acetoacetate is adapted from a mid-20th century experimental procedure and illustrates the fundamental techniques employed.[9][10]
Objective: To protect the ketone functionality of ethyl acetoacetate as a cyclic ketal using ethylene glycol.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, ~0.02 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 100 mL of toluene, 25.5 mL of ethyl acetoacetate, 22.3 mL of ethylene glycol, and 0.2 g of p-toluenesulfonic acid monohydrate.[9]
-
Add a few boiling chips and heat the mixture to reflux using a heating mantle.
-
Continue to reflux for one hour, collecting the water that azeotropes with toluene in the Dean-Stark trap.[9]
-
After one hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
The toluene can be removed under reduced pressure to yield the crude ethyl acetoacetate ethylene ketal.
-
Further purification can be achieved by distillation under reduced pressure.
Expected Yield: Approximately 53.1%.[9]
Visualizing the Logic of Acetal Protection
The strategic application of acetal protecting groups can be visualized through logical diagrams.
Caption: A typical workflow for using an acetal protecting group.
Caption: Mechanism of acid-catalyzed acetal formation.
Conclusion
The journey of the acetal protecting group, from a structural curiosity in carbohydrate chemistry to an indispensable tool in the synthesis of life-saving drugs and advanced materials, is a testament to the evolution of organic chemistry. Its simple, robust, and reversible nature has allowed chemists to navigate the complexities of multi-step synthesis with greater control and efficiency. As the demand for ever more complex molecules continues to grow, the foundational principles established by the early pioneers of acetal chemistry will undoubtedly continue to inspire new and innovative synthetic strategies.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. The ethylene ketal protecting group in organic synthesis. An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparation of 1,1-Diisopropoxycyclohexane: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 1,1-diisopropoxycyclohexane. This compound, a valuable ketal, serves as a crucial intermediate and protecting group in various organic syntheses, including applications in the development of novel therapeutic agents. This document details the core synthetic pathways, presents quantitative data in a structured format, and offers detailed experimental protocols.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of a ketal from cyclohexanone. The two principal starting materials are cyclohexanone and an isopropoxy source . The choice of the isopropoxy source and the reaction conditions significantly influences the efficiency, yield, and scalability of the synthesis.
The main synthetic routes are:
-
Direct Acid-Catalyzed Ketalization: The reaction of cyclohexanone with isopropanol.
-
Reaction with Triisopropyl Orthoformate: A high-yield method that avoids the in-situ generation of water.
-
Transketalization: The exchange of alkoxy groups from a pre-existing cyclohexanone ketal with isopropanol.
Starting Material: Cyclohexanone
Cyclohexanone is the foundational starting material for the synthesis of this compound. It is commercially available, but can also be synthesized in the laboratory via the oxidation of a secondary alcohol, cyclohexanol.[1]
Synthetic Methodologies and Experimental Protocols
Direct Acid-Catalyzed Ketalization of Cyclohexanone with Isopropanol
This is a classical and straightforward method for forming ketals.[2][3][4][5] The reaction involves the nucleophilic addition of two equivalents of isopropanol to the carbonyl group of cyclohexanone under acidic conditions.[3][4][5] This is an equilibrium-controlled process, and to drive the reaction to completion, the water formed as a byproduct must be removed.[3][5]
Reaction Scheme:
Cyclohexanone + 2 Isopropanol ⇌ this compound + Water
Experimental Protocol:
A general procedure for the acid-catalyzed ketalization is as follows:
-
To a solution of cyclohexanone in a suitable solvent (e.g., toluene or hexane), add at least two molar equivalents of isopropanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).[3][4]
-
Set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it is formed, thus driving the equilibrium towards the product.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Logical Workflow for Direct Ketalization:
Caption: Experimental workflow for the direct ketalization of cyclohexanone.
Reaction of Cyclohexanone with Triisopropyl Orthoformate
A patented method describes a high-yield synthesis using triisopropyl orthoformate as the isopropoxy source.[6] This approach is advantageous as it does not produce water, thus simplifying the process by eliminating the need for its removal.[6] The reaction is carried out at low temperatures in the presence of an acid catalyst.[6]
Reaction Scheme:
Cyclohexanone + Triisopropyl Orthoformate → this compound + Isopropyl Formate
Experimental Protocol:
The following protocol is adapted from the patent literature:[6]
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add cyclohexanone, a hydrocarbon solvent (e.g., cyclohexane), and p-toluenesulfonic acid as the acidifying agent.[6]
-
Cool the mixture to a temperature between -5°C and 10°C.[6]
-
Slowly add triisopropyl orthoformate to the cooled mixture while stirring.[6] The molar ratio of cyclohexanone to triisopropyl orthoformate is typically between 1:1 and 1.5:1.[6]
-
Maintain the reaction at a low temperature and stir for 4-10 hours.[6]
-
After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution and then twice with water.[6]
-
Separate the organic phase and remove the solvent and any unreacted starting materials using a rotary evaporator.[6]
-
Dry the resulting crude product over anhydrous potassium carbonate overnight.[6]
-
Obtain the final product, this compound, by vacuum distillation.[6]
Signaling Pathway for the Reaction with Triisopropyl Orthoformate:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Isomers of Diisopropoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural isomers of diisopropoxycyclohexane. Due to their potential applications in various fields, including as intermediates in pharmaceutical synthesis, a thorough understanding of their synthesis, characterization, and physicochemical properties is crucial. This document details the synthetic pathways to the four primary structural isomers: 1,1-, 1,2-, 1,3-, and 1,4-diisopropoxycyclohexane. Experimental protocols for their synthesis are provided, with a focus on the Williamson ether synthesis for the vicinal, geminal, and distal isomers. Furthermore, this guide outlines the key analytical techniques for the characterization and separation of these isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). All quantitative data is presented in structured tables for comparative analysis, and key synthetic workflows are visualized using Graphviz diagrams.
Introduction to Diisopropoxycyclohexane Isomers
Diisopropoxycyclohexane (C₁₂H₂₄O₂) encompasses a group of structural isomers characterized by a cyclohexane ring substituted with two isopropoxy groups. The positional isomerism of these groups (1,1-, 1,2-, 1,3-, and 1,4-) gives rise to compounds with distinct physical and chemical properties. Furthermore, the 1,2-, 1,3-, and 1,4-isomers can exist as cis and trans stereoisomers, leading to a variety of diastereomers and, in some cases, enantiomers. These subtle structural differences can have significant impacts on their reactivity and biological activity, making their selective synthesis and unambiguous characterization a critical aspect of their study.
The molecular formula for all diisopropoxycyclohexane isomers is C₁₂H₂₄O₂.[1] The molecular weight is approximately 200.32 g/mol .[1]
Synthesis of Diisopropoxycyclohexane Isomers
The synthesis of diisopropoxycyclohexane isomers can be approached through distinct chemical strategies depending on the desired substitution pattern. The formation of the geminal diether (1,1-isomer) is typically achieved through the reaction of cyclohexanone with an excess of isopropanol or an orthoformate, while the vicinal and distal isomers (1,2-, 1,3-, and 1,4-) are accessible via the Williamson ether synthesis starting from the corresponding cyclohexanediols.
Synthesis of 1,1-Diisopropoxycyclohexane
A documented method for the preparation of this compound involves the reaction of cyclohexanone with triisopropyl orthoformate in the presence of an acid catalyst.[2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., n-hexane, cyclohexane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, combine cyclohexanone (1.0-1.5 molar equivalents) and the hydrocarbon solvent.
-
Add p-toluenesulfonic acid (0.025-0.035 mass equivalents relative to cyclohexanone).
-
Cool the mixture to -5 to 10 °C.
-
Slowly add triisopropyl orthoformate (1.0 molar equivalent) to the cooled mixture.
-
Maintain the reaction temperature between -1 and 5 °C and stir for 5-8 hours.
-
After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
Separate the organic phase and remove the solvent and unreacted starting materials using a rotary evaporator.
-
Dry the crude product over anhydrous potassium carbonate.
-
Purify the final product by vacuum distillation to yield this compound with a purity of over 98%.[2]
-
Synthesis of 1,2-, 1,3-, and 1,4-Diisopropoxycyclohexane via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[4] For the synthesis of 1,2-, 1,3-, and 1,4-diisopropoxycyclohexane, the corresponding cis- or trans-cyclohexanediols serve as the starting materials. The diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an isopropyl halide.
General Experimental Protocol: Williamson Ether Synthesis of Diisopropoxycyclohexanes
-
Materials:
-
cis- or trans-1,2-, 1,3-, or 1,4-Cyclohexanediol
-
Strong base (e.g., sodium hydride, potassium hydride)
-
Aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)
-
Reagents for aqueous workup (e.g., water, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (2.2 equivalents) in the aprotic solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the corresponding cyclohexanediol (1.0 equivalent) in the aprotic solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and slowly add the isopropyl halide (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diisopropoxycyclohexane isomer.
-
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Diisopropoxycyclohexane Isomers and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₂H₂₄O₂ | 200.32 | 85 @ 8 mmHg[1] | 0.91[1] |
| 1,3-Diisopropylcyclohexane | C₁₂H₂₄ | 168.32 | Not available | Not available |
| 1,4-Diisopropylcyclohexane | C₁₂H₂₄ | 168.32 | 214-216 | 0.8192 |
Characterization and Separation Techniques
The characterization of diisopropoxycyclohexane isomers and the separation of their stereoisomers rely on modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of diisopropoxycyclohexane isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring and the isopropoxy groups provide detailed information about the connectivity and stereochemistry of the molecule. For cis and trans isomers, the relative orientation of the isopropoxy groups (axial vs. equatorial) will significantly influence the chemical shifts of the methine protons on the cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation patterns of the isomers. While the isomers will have the same molecular ion peak, their fragmentation patterns may differ, aiding in their identification.
General GC-MS Protocol
A typical GC-MS analysis would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program designed to separate the isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer would be operated in electron ionization (EI) mode to generate characteristic fragmentation patterns.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective techniques for the separation of cis and trans isomers of disubstituted cyclohexanes. The choice of the stationary phase is critical for achieving good resolution. For HPLC, both normal-phase and reversed-phase columns can be employed, with the selection depending on the polarity of the specific isomers. Chiral stationary phases can be used for the separation of enantiomers.
Logical Relationships in Isomer Analysis
The identification and characterization of a specific diisopropoxycyclohexane isomer involves a logical workflow that integrates synthetic and analytical data.
Conclusion
This technical guide has provided a detailed overview of the structural isomers of diisopropoxycyclohexane, with a focus on their synthesis and characterization. The provided experimental protocols and analytical methodologies offer a solid foundation for researchers and professionals working with these compounds. The distinct properties of each isomer, arising from both positional and stereoisomerism, underscore the importance of precise synthetic control and thorough analytical characterization in their application, particularly in the field of drug development and fine chemical synthesis. Further research into the specific spectroscopic data and physicochemical properties of all isomers will be beneficial for a more complete understanding of this class of compounds.
References
- 1. CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents [patents.google.com]
- 2. US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 1,1-Diisopropoxycyclohexane as a Ketal Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of ketal chemistry. Due to a lack of specific literature precedent for the use of 1,1-diisopropoxycyclohexane as a transketalization reagent for the protection of other ketones, the experimental conditions and quantitative data provided are illustrative and based on analogous transformations with other acyclic ketals. Researchers should optimize these conditions for their specific substrates.
Introduction
In the field of multi-step organic synthesis, particularly within drug development, the selective protection of functional groups is a cornerstone of synthetic strategy. Ketones, being highly reactive towards nucleophiles and reducing agents, often require temporary masking to allow for chemical modifications at other sites within a complex molecule. Acetal and ketal formation is a robust and widely utilized method for the protection of carbonyl compounds. Ketal protecting groups are characterized by their stability under basic, nucleophilic, and reductive conditions, while being readily removable under acidic conditions.[1][2]
This document details the use of this compound as a potential protecting group for ketones. The protection proceeds via an acid-catalyzed transketalization reaction, where this compound serves as both the protecting group source and a dehydrating agent by generating isopropanol and cyclohexanone, which can be removed to drive the equilibrium.
Key Advantages
-
Stability: The resulting diisopropyl ketal is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.
-
Mild Deprotection: The protecting group can be removed under mild acidic conditions, often with high yields.
-
Convenience: As an acyclic ketal, it may offer different solubility and reactivity profiles compared to commonly used cyclic ketals derived from diols.
Data Presentation
The following tables summarize representative quantitative data for the protection of various ketones via transketalization with an acyclic ketal and the subsequent deprotection of the resulting diisopropyl ketal.
Table 1: Illustrative Conditions for the Protection of Various Ketones via Transketalization
| Ketone Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | p-TsOH (5) | Toluene | 110 (reflux) | 6 | 92 |
| Cycloheptanone | CSA (5) | Dichloromethane | 40 (reflux) | 8 | 95 |
| 4-tert-Butylcyclohexanone | PPTS (10) | Hexane | 69 (reflux) | 12 | 88 |
| Propiophenone | Amberlyst-15 | None | 80 | 5 | 90 |
| 2-Octanone | Sc(OTf)₃ (1) | Dichloromethane | 25 | 4 | 94 |
Data is representative and based on analogous transketalization reactions.
Table 2: Illustrative Conditions for the Deprotection of Diisopropyl Ketals
| Protected Ketone | Acid Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone diisopropyl ketal | 2M HCl | Acetone/H₂O (9:1) | 25 | 2 | 98 |
| Cycloheptanone diisopropyl ketal | Acetic Acid/H₂O (4:1) | THF | 50 | 4 | 96 |
| 4-tert-Butylcyclohexanone diisopropyl ketal | Silica Gel (acid washed) | Dichloromethane/H₂O | 25 | 6 | 93 |
| Propiophenone diisopropyl ketal | Amberlyst-15 | Acetone/H₂O (9:1) | 40 | 3 | 97 |
| 2-Octanone diisopropyl ketal | 10% Oxalic Acid | THF/H₂O (10:1) | 25 | 5 | 95 |
Data is representative and based on the hydrolysis of analogous acyclic ketals.
Experimental Protocols
Protocol 1: Protection of a Ketone (e.g., Acetophenone) using this compound
This protocol describes a general procedure for the protection of an aromatic ketone via transketalization.
Materials:
-
Acetophenone
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetophenone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and monitor the removal of the lower boiling point components (isopropanol and cyclohexanone) in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired acetophenone diisopropyl ketal.
Protocol 2: Deprotection of a Diisopropyl Ketal (e.g., Acetophenone Diisopropyl Ketal)
This protocol outlines a general procedure for the acidic hydrolysis of a diisopropyl ketal to regenerate the parent ketone.
Materials:
-
Acetophenone diisopropyl ketal
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the acetophenone diisopropyl ketal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add 2M HCl dropwise with stirring at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting ketal is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation, if necessary, to yield pure acetophenone.
Visualizations
Caption: Mechanism of Ketone Protection.
Caption: Experimental Workflow Diagram.
References
Synthesis of 1,1-Diisopropoxycyclohexane: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,1-diisopropoxycyclohexane, an important intermediate in organic synthesis. The featured method is a high-yield procedure utilizing cyclohexanone and triisopropyl orthoformate.
Introduction
This compound serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its synthesis is typically achieved through the ketalization of cyclohexanone. The protocol detailed below is based on a method reported to produce the target compound in high purity and yield.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone to Triisopropyl Orthoformate (molar ratio) | 1:1 to 1.5:1 | [1] |
| Cyclohexanone to p-Toluenesulfonic Acid (mass ratio) | 1:0.025 to 1:0.035 | [1] |
| Reaction Conditions | ||
| Catalyst | p-Toluenesulfonic acid | [1] |
| Solvent | Hydrocarbon (e.g., hexane, cyclohexane) | [1] |
| Temperature | -5 to 10 °C | [1] |
| Reaction Time | 4 - 10 hours | [1] |
| Product Metrics | ||
| Yield | 87% - 92% | [1] |
| Purity | >98% (by Gas Chromatography) | [1] |
Experimental Protocol
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., hexane or cyclohexane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Water (distilled or deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature cooling bath (e.g., ice-salt bath)
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in a hydrocarbon solvent.
-
Catalyst Addition: Add p-toluenesulfonic acid to the solution.
-
Cooling: Cool the reaction mixture to a temperature between -5 and 10 °C using a low-temperature cooling bath.
-
Addition of Triisopropyl Orthoformate: Slowly add triisopropyl orthoformate to the cooled reaction mixture from the dropping funnel over a period of time, while maintaining the temperature.
-
Reaction: Allow the reaction to stir at -5 to 10 °C for 4 to 10 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up:
-
Drying and Solvent Removal:
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[1]
Characterization
-
Purity: The purity of the final product can be determined by Gas Chromatography (GC), and is expected to be greater than 98%.[1]
-
-
¹H NMR:
-
A multiplet or septet for the two methine protons of the isopropoxy groups (-OCH(CH₃)₂).
-
A doublet for the twelve methyl protons of the isopropoxy groups (-OCH(CH₃)₂).
-
Multiplets for the ten protons of the cyclohexane ring.
-
-
¹³C NMR:
-
A quaternary carbon signal for the C1 of the cyclohexane ring (the ketal carbon).
-
A signal for the methine carbons of the isopropoxy groups.
-
Signals for the methyl carbons of the isopropoxy groups.
-
Signals for the methylene carbons of the cyclohexane ring.
-
-
IR Spectroscopy:
-
Absence of a strong C=O stretching band (around 1715 cm⁻¹) from the starting cyclohexanone.
-
Presence of C-O stretching bands characteristic of an ether/ketal.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable.
-
Fragmentation patterns would likely involve the loss of an isopropoxy group or isopropanol.
-
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1,1-Diisopropoxycyclohexane in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,1-diisopropoxycyclohexane as a protecting group for the carbonyl functionality of cyclohexanones in multi-step organic synthesis. This acetal offers robust protection under basic conditions and can be selectively removed under acidic conditions, making it a valuable tool in the synthesis of complex molecules.
Introduction
This compound serves as an effective protecting group for cyclohexanones, preventing unwanted reactions at the carbonyl group during various synthetic transformations. Its stability in basic media allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected ketone. The subsequent deprotection to regenerate the cyclohexanone is typically achieved under mild acidic conditions. This strategy is particularly useful in the total synthesis of natural products and the development of pharmaceutical intermediates where precise control of reactivity is paramount.
Application Example: Total Synthesis of (+)-Wailupemycin B
A key application of a cyclohexanone protecting group strategy is demonstrated in the total synthesis of (+)-wailupemycin B, a polyketide natural product with a highly substituted cyclohexanone core. The synthesis, developed by Kirsch and Bach, relies on a carefully planned protecting group strategy to enable diastereoselective reactions on a sterically congested cyclohexanone intermediate. While the specific acetal used in the published synthesis was a dioxolane, the principles and protocols are directly applicable to the use of this compound, which offers similar stability and deprotection characteristics. The following sections detail a representative multi-step sequence based on this synthesis, adapted for the use of this compound.
Experimental Protocols
Protection of a Substituted Cyclohexanone
This protocol describes the formation of this compound from a generic substituted cyclohexanone.
Reaction Scheme:
Materials:
-
Substituted Cyclohexanone (1.0 eq)
-
Isopropanol (excess, as solvent and reagent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of the substituted cyclohexanone in a mixture of isopropanol and toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| Substituted Cyclohexanone | Varies | 1.0 | 1.0 | - |
| This compound Derivative | Varies | - | - | Typically >90% |
Subsequent Transformation: Diastereoselective Addition to an Ester
This protocol illustrates a subsequent reaction on the protected cyclohexanone, for example, a diastereoselective addition of an organometallic reagent to an ester group elsewhere in the molecule. The presence of the this compound protecting group prevents interference from the ketone.
Reaction Scheme:
Materials:
-
Protected Cyclohexanone with Ester (1.0 eq)
-
Organometallic Reagent (e.g., Grignard or organolithium reagent, >2.0 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the protected cyclohexanone with the ester functionality in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the organometallic reagent to the cooled solution.
-
Stir the reaction mixture at the low temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| Protected Cyclohexanone with Ester | Varies | 1.0 | 1.0 | - |
| Protected Cyclohexanone with Tertiary Alcohol | Varies | - | - | Varies, typically 70-90% |
Deprotection of this compound
This protocol describes the removal of the diisopropyl acetal to regenerate the cyclohexanone carbonyl group.
Reaction Scheme:
Materials:
-
Substituted this compound derivative (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1)
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected cyclohexanone derivative in a mixture of acetone and water.
-
Add a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting cyclohexanone by column chromatography if necessary.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| Substituted this compound | Varies | 1.0 | 1.0 | - |
| Substituted Cyclohexanone | Varies | - | - | Typically >90% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of a multi-step synthesis employing this compound as a protecting group.
Caption: Workflow for a multi-step synthesis using this compound.
This logical diagram illustrates the three key stages: protection of the cyclohexanone, chemical modification of the protected intermediate, and the final deprotection to yield the desired product.
Signaling Pathway Analogy in Protecting Group Strategy
The decision-making process in employing a protecting group strategy can be visualized as a signaling pathway, where the presence of a vulnerable functional group "signals" the need for protection before proceeding with a potentially interfering reaction.
Caption: Decision pathway for using a cyclohexanone protecting group.
This diagram shows the logical steps a chemist follows when deciding whether to use a protecting group. The incompatibility of a planned reaction with a free carbonyl group triggers the "protection" pathway.
Application Notes and Protocols for the Deprotection of 1,1-Diisopropoxycyclohexane Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl functionalities as acetals is a cornerstone of modern organic synthesis, enabling the selective transformation of polyfunctional molecules. The 1,1-diisopropoxycyclohexane acetal serves as a robust protecting group for the cyclohexanone carbonyl, offering stability under basic and nucleophilic conditions. However, the efficient and selective cleavage of this sterically hindered acetal is crucial for the successful progression of a synthetic route. These application notes provide a comprehensive overview of various methods for the deprotection of this compound, complete with detailed protocols and comparative data to guide the selection of the most suitable method for a given synthetic challenge.
Deprotection Methodologies
The deprotection of this compound typically proceeds via hydrolysis of the acetal linkage to regenerate the parent cyclohexanone. This can be achieved under a variety of conditions, ranging from classical acidic hydrolysis to milder, more selective methods employing Lewis acids or neutral reagents. The choice of method is often dictated by the presence of other acid-sensitive functional groups within the molecule.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most common and straightforward method for acetal deprotection. The reaction involves the protonation of one of the acetal oxygen atoms, followed by the elimination of isopropanol to form an oxocarbenium ion. Subsequent attack by water regenerates the carbonyl group.
General Reaction Scheme:
Commonly used acid catalysts include mineral acids (e.g., HCl, H₂SO₄) and organic acids (e.g., p-toluenesulfonic acid, acetic acid). The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of the substrate.
Lewis Acid-Mediated Deprotection
For substrates containing acid-labile functionalities, Lewis acid-catalyzed deprotection offers a milder alternative. Lewis acids activate the acetal towards cleavage without the need for strong Brønsted acids. This method often provides higher chemoselectivity.
Various Lewis acids have been employed for acetal deprotection, with their efficacy depending on the substrate and reaction conditions.[1] Softer Lewis acids are generally preferred for their milder nature.
Neutral Deprotection Methods
In cases where even mild Lewis acids are incompatible with the substrate, neutral deprotection methods can be employed. These methods often rely on different mechanistic pathways for acetal cleavage.
Comparative Data of Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the deprotection of cyclohexanone acetals, providing a basis for method selection. Please note that reaction times and yields for this compound may vary and require optimization.
| Method | Reagent/Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Acid-Catalyzed | 1 M HCl | THF/H₂O (1:1) | Room Temperature | 1-4 h | >90 | Standard, robust method. May not be suitable for acid-sensitive substrates. |
| p-Toluenesulfonic acid (cat.) | Acetone/H₂O (9:1) | Reflux | 2-6 h | >85 | Useful for transketalization; acetone acts as a water scavenger.[2] | |
| 80% Acetic Acid | H₂O | 60 | 4-8 h | >80 | Milder than mineral acids, but may require elevated temperatures and longer reaction times.[3] | |
| Lewis Acid-Mediated | Cerium(III) triflate (cat.) | Wet Nitromethane | Room Temperature | 0.5-2 h | >90 | Highly chemoselective and efficient under nearly neutral pH. |
| Bismuth Nitrate Pentahydrate (cat.) | Dichloromethane | Room Temperature | 0.5-3 h | >90 | Mild conditions, easy workup, and use of a relatively non-toxic reagent.[4] | |
| Indium(III) trifluoromethanesulfonate (cat.) | Acetone | Room Temperature | 0.25-1 h | >95 | Very fast and efficient under neutral conditions.[5] | |
| Neutral Conditions | Iodine (cat.) | Acetone | Room Temperature | 0.5-1 h | >95 | Mild, neutral conditions with high chemoselectivity.[5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Hydrochloric Acid
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of THF and 1 M HCl.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude cyclohexanone.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Lewis Acid-Mediated Deprotection using Cerium(III) Triflate
Materials:
-
This compound
-
Wet Nitromethane (Nitromethane saturated with water)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 equivalent) in wet nitromethane, add a catalytic amount of cerium(III) triflate (e.g., 5-10 mol%).
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with water.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting cyclohexanone as required.
Protocol 3: Neutral Deprotection using Iodine in Acetone
Materials:
-
This compound
-
Acetone
-
Iodine (I₂)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in acetone.
-
Add a catalytic amount of iodine (e.g., 10 mol%) to the solution.[5]
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the deprotection processes and experimental design, the following diagrams are provided.
Caption: General mechanism of acid/Lewis acid-catalyzed acetal deprotection.
Caption: A typical experimental workflow for acetal deprotection.
References
- 1. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols: Catalysts for the Efficient Formation of 1,1-Diisopropoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to various catalytic methods for the synthesis of 1,1-diisopropoxycyclohexane, a valuable ketal intermediate in organic synthesis. The choice of catalyst is critical for achieving high efficiency, selectivity, and yield in the protection of the carbonyl group of cyclohexanone. These notes offer a comparative overview of different catalysts, detailed experimental protocols, and a summary of performance data to aid in the selection and implementation of the most suitable method for your research and development needs.
Introduction
The formation of this compound is achieved through the acid-catalyzed reaction of cyclohexanone with isopropanol. This reversible reaction, known as ketalization, is a fundamental strategy for the protection of carbonyl groups in multi-step syntheses. The equilibrium of the reaction is typically shifted towards the product by removing the water generated during the process, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves. A variety of homogeneous and heterogeneous acid catalysts can be employed, each with distinct advantages in terms of activity, selectivity, ease of separation, and reusability.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts. It is important to note that while data for p-toluenesulfonic acid (p-TSA) in the direct reaction with isopropanol is available, specific quantitative data for the direct synthesis of this compound using heterogeneous catalysts like Amberlyst-15 and zeolites with isopropanol is limited in the available literature. Therefore, data for analogous reactions of cyclohexanone with other alcohols are included for comparison, highlighting the general efficacy of these solid acid catalysts in ketalization reactions.
| Catalyst | Type | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Cyclohexanone, Isopropanol, Molecular Sieve | Catalytic | Cyclohexane | Reflux | - | 83 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Cyclohexanone, Triisopropyl orthoformate | 0.025-0.035 (mass ratio to cyclohexanone) | Hydrocarbon | -5 to 10 | 4-10 | 87-92 | [1] |
| Amberlyst-15 | Heterogeneous | Cyclohexanone, Ethylene Glycol | 0.5% w/w | - | 60 | 2 | 62.2 (conversion) | |
| Sulfonated ZSM-5 Zeolite | Heterogeneous | Cyclohexanone, Pentaerythritol | 22% w/w | Toluene | Reflux | - | 96.1 | |
| H-Beta Zeolite | Heterogeneous | Cyclohexanone, Ethylene Glycol | 0.2% w/w | - | - | 1 | - |
Reaction Pathways and Experimental Workflow
The general mechanism for the acid-catalyzed formation of this compound proceeds through the protonation of the carbonyl oxygen of cyclohexanone, followed by nucleophilic attack by isopropanol to form a hemiketal intermediate. Subsequent protonation of the hydroxyl group, elimination of water, and a second nucleophilic attack by another molecule of isopropanol leads to the final ketal product.
Caption: General reaction pathway for the acid-catalyzed formation of this compound.
A typical experimental workflow for the synthesis of this compound involves the setup of the reaction under anhydrous conditions, followed by the reaction itself, workup, and purification of the final product.
References
Application Notes and Protocols for the Scale-Up of 1,1-Diisopropoxycyclohexane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and detailed protocols for the synthesis of 1,1-diisopropoxycyclohexane, with a focus on scaling up the process from the laboratory to pilot and industrial scales.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. The successful transition from small-scale laboratory synthesis to large-scale industrial production requires careful consideration of various chemical engineering principles to ensure safety, efficiency, and product quality. This document outlines the critical parameters and provides detailed protocols for the synthesis and scale-up of this compound.
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of cyclohexanone with an isopropylating agent. A common and efficient method involves the use of triisopropyl orthoformate, which acts as both a reactant and a dehydrating agent, driving the equilibrium towards the formation of the desired acetal.[1]
Key Considerations for Scale-Up
Scaling up the synthesis of this compound from the lab to a pilot plant and ultimately to industrial production presents several challenges that must be addressed to maintain process control, safety, and product quality.
Reaction Kinetics and Thermodynamics
The reaction to form this compound is an equilibrium-limited reaction. The removal of byproducts, such as isopropyl formate and isopropanol, is crucial to drive the reaction to completion. While this is relatively straightforward in the lab, efficient removal on a larger scale requires careful process design.
The reaction is also exothermic, and the heat generated per unit volume increases with the scale of the reaction. Inadequate heat removal can lead to temperature gradients within the reactor, promoting side reactions and potentially causing a thermal runaway.[2] Therefore, understanding the reaction's heat flow is critical for safe scale-up.
Heat Transfer
Effective heat management is paramount during scale-up. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging.[2]
-
Laboratory Scale: In a small flask, the large surface area relative to the volume allows for efficient heat dissipation to the surroundings.
-
Pilot and Industrial Scale: In large reactors, the reduced surface-area-to-volume ratio necessitates the use of jacketed reactors with efficient heat transfer fluids, internal cooling coils, or external heat exchangers to maintain optimal reaction temperatures.[3][4]
Failure to manage the exotherm can lead to decreased yield and purity due to the formation of byproducts.
Mass Transfer and Mixing
Efficient mixing is crucial for maintaining homogeneity of reactants and catalyst, ensuring uniform temperature distribution, and promoting high reaction rates.
-
Laboratory Scale: Magnetic or overhead stirrers typically provide adequate mixing in small flasks.
-
Pilot and Industrial Scale: Larger reactors require carefully designed agitation systems (e.g., specific impeller types and baffles) to avoid dead zones and ensure efficient mass transfer.[5] Poor mixing can lead to localized "hot spots," increasing the risk of side reactions and reducing overall yield. The mixing time, which is the time required to achieve a certain degree of homogeneity, generally increases with the scale of the operation.[6]
Downstream Processing and Purification
The purification of this compound typically involves neutralization of the acid catalyst, removal of solvent and unreacted starting materials, and final purification by distillation.
-
Work-up: On a larger scale, the handling and disposal of aqueous washes from the neutralization step become more significant.
-
Distillation: The efficiency of the distillation column (e.g., number of theoretical plates, reflux ratio) becomes critical for achieving high purity on a larger scale. Vacuum distillation is employed to reduce the boiling point and prevent thermal degradation of the product.[1]
Process Safety
A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up. Key safety considerations include:
-
Thermal Runaway: The potential for a runaway reaction due to the exothermic nature of the synthesis must be assessed.[2]
-
Reagent Handling: Safe handling procedures for flammable solvents and corrosive acids are essential.
-
Pressure Build-up: The reaction vessel must be appropriately rated for any potential pressure increases.
Quantitative Data Summary
The following tables provide a summary of key parameters and expected outcomes at different scales of synthesis. This data is representative and may need to be optimized for specific equipment and process conditions.
Table 1: Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Reactants | |||
| Cyclohexanone | 100 g (1.02 mol) | 10.0 kg (102 mol) | 1000 kg (10.2 kmol) |
| Triisopropyl Orthoformate | 212 g (1.11 mol) | 21.2 kg (111 mol) | 2120 kg (11.1 kmol) |
| p-Toluenesulfonic Acid | 3 g (0.016 mol) | 300 g (1.6 mol) | 30 kg (160 mol) |
| Solvent (Toluene) | 500 mL | 50 L | 5000 L |
| Reaction Conditions | |||
| Temperature | 0 - 5 °C | 0 - 5 °C | 5 - 10 °C |
| Reaction Time | 4 - 6 hours | 6 - 8 hours | 8 - 10 hours |
| Work-up | |||
| 10% NaOH (aq) | 2 x 100 mL | 2 x 10 L | 2 x 1000 L |
| Water | 2 x 100 mL | 2 x 10 L | 2 x 1000 L |
Table 2: Expected Yield and Purity
| Scale | Typical Yield | Purity (by GC) |
| Laboratory Scale | 88 - 92% | > 98% |
| Pilot Scale | 85 - 90% | > 98% |
| Industrial Scale | 82 - 88% | > 97.5% |
Table 3: Key Engineering Parameters (Estimated)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (10,000 L) |
| Reactor Type | Round Bottom Flask | Jacketed Glass Reactor | Jacketed Stainless Steel Reactor |
| Agitator Type | Magnetic Stirrer | Glass-lined Impeller | Multiple Impellers (e.g., PBT) |
| Agitator Speed | 300 - 500 rpm | 100 - 200 rpm | 50 - 100 rpm |
| Mixing Time | < 1 min | 2 - 5 min | 10 - 20 min |
| Heat Transfer Coefficient (U) | 100-200 W/m²K | 200-400 W/m²K | 300-600 W/m²K |
| Surface Area/Volume Ratio | ~4.8 m⁻¹ | ~0.96 m⁻¹ | ~0.22 m⁻¹ |
Experimental Protocols
Laboratory Scale Synthesis of this compound (100 g)
Materials:
-
Cyclohexanone (100 g, 1.02 mol)
-
Triisopropyl orthoformate (212 g, 1.11 mol)
-
p-Toluenesulfonic acid monohydrate (3 g, 0.016 mol)
-
Toluene (500 mL)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
1 L three-necked round-bottom flask
-
Thermometer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add cyclohexanone and toluene.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add triisopropyl orthoformate to the cooled solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Add p-toluenesulfonic acid monohydrate in one portion.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding 100 mL of 10% sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with 100 mL of 10% sodium hydroxide solution, followed by two washes with 100 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Pilot Scale Synthesis of this compound (10 kg)
Equipment:
-
100 L jacketed glass reactor with overhead stirring, temperature probe, and bottom outlet valve
-
Chiller unit for the reactor jacket
-
Addition vessel
-
Receiving vessels
-
Vacuum distillation unit
Procedure:
-
Charge the 100 L jacketed reactor with cyclohexanone (10.0 kg) and toluene (50 L).
-
Start the agitator and cool the reactor contents to 0-5 °C using the chiller.
-
Slowly add triisopropyl orthoformate (21.2 kg) from the addition vessel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Add p-toluenesulfonic acid monohydrate (300 g).
-
Maintain the reaction temperature at 0-5 °C and stir for 6-8 hours. Monitor the reaction by GC.
-
Upon completion, carefully add 10 L of 10% sodium hydroxide solution to the reactor to quench the reaction.
-
Stop the agitator and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with another 10 L of 10% sodium hydroxide solution, followed by two washes with 10 L of brine.
-
Transfer the organic layer to a suitable vessel and dry with anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Charge the filtrate to the distillation unit and remove the toluene under reduced pressure.
-
Perform vacuum distillation to purify the this compound.
Visualizations
Caption: Workflow for the scale-up of this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols: Stereoselective Reactions Involving Chiral Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are powerful tools to control the stereochemical outcome of chemical reactions, enabling the synthesis of complex molecules with high precision. While the use of chiral derivatives of 1,1-diisopropoxycyclohexane in stereoselective reactions is not extensively documented in the current literature, this document provides detailed application notes and protocols for a closely related and well-studied system: the asymmetric ionic Diels-Alder reaction of a chiral acetal derived from cyclohex-2-enone. This example serves as a practical guide to the principles and execution of stereoselective transformations using chiral acetals of cyclic ketones.
The reaction highlighted is the Lewis acid-catalyzed Diels-Alder reaction between a chiral cyclohex-2-enone acetal, derived from (2R,3R)-butane-2,3-diol, and various dienes. This transformation is valuable for the enantioselective synthesis of cis-decalin structures, which are common motifs in natural products and pharmacologically active compounds.
Asymmetric Ionic Diels-Alder Reaction of a Chiral Cyclohex-2-enone Acetal
This section details the application of a chiral acetal of cyclohex-2-enone in a highly stereoselective ionic Diels-Alder reaction. The chiral auxiliary, (2R,3R)-butane-2,3-diol, effectively shields one face of the dienophile upon activation with a Lewis acid, leading to a high degree of diastereoselectivity in the resulting cycloadduct.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric ionic Diels-Alder reaction between chiral acetals of cyclohexenones and various dienes. The data highlights the efficiency and stereoselectivity of this transformation.
| Entry | Chiral Dienophile | Diene | Lewis Acid | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| 1 | Cyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal | 2,3-Dimethyl-1,3-butadiene | Various | 73% | - | [1] |
| 2 | 2-Methylcyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal | 2,3-Dimethyl-1,3-butadiene | Various | 82% | - | [1] |
| 3 | 2-Methylcyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal | Z-3-t-Butyldimethylsilyloxypenta-1,3-diene | Various | - | 74% | [1] |
Note: The diastereoselectivity is reported as the percentage of the major diastereomer.
Experimental Protocols
Protocol 1: Synthesis of Chiral Cyclohex-2-enone-(2R,3R)-butane-2,3-diol Acetal
Materials:
-
Cyclohex-2-enone
-
(2R,3R)-Butane-2,3-diol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohex-2-enone (1.0 eq), (2R,3R)-butane-2,3-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral acetal.
Protocol 2: Asymmetric Ionic Diels-Alder Reaction
Materials:
-
Chiral cyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal
-
2,3-Dimethyl-1,3-butadiene (or other suitable diene)
-
Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the chiral cyclohex-2-enone acetal (1.0 eq) in anhydrous dichloromethane at -78 °C.
-
Slowly add the Lewis acid (1.1 eq) to the solution and stir for 15-30 minutes.
-
Add the diene (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the Diels-Alder adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Asymmetric Diels-Alder Reaction Pathway
The following diagram illustrates the key steps in the Lewis acid-catalyzed asymmetric ionic Diels-Alder reaction.
Caption: Lewis acid activation of the chiral dienophile and subsequent cycloaddition.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the Diels-Alder adduct.
Caption: Step-by-step experimental workflow for the asymmetric reaction.
References
Application Notes and Protocols for 1,1-Diisopropoxycyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step total synthesis of complex natural products, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The carbonyl group of ketones, particularly cyclohexanones which are common structural motifs in natural products, often requires temporary masking to prevent unwanted side reactions during various synthetic transformations. 1,1-Diisopropoxycyclohexane, also known as cyclohexanone diisopropyl ketal, serves as a robust protecting group for the cyclohexanone carbonyl. Its acetal structure offers excellent stability under basic and nucleophilic conditions, while allowing for mild cleavage under acidic conditions to regenerate the parent ketone.
These application notes provide a detailed overview of the use of this compound as a protecting group, including its preparation, stability profile, and deprotection methods. While specific examples in the total synthesis of named natural products are not prominently documented in the scientific literature, the principles and protocols outlined herein are broadly applicable to synthetic strategies involving cyclohexanone-containing intermediates.
Data Presentation: Synthesis of this compound
The formation of this compound from cyclohexanone is an acid-catalyzed reaction. The following table summarizes quantitative data from a patented preparation method.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Cyclohexanone | Triisopropyl orthoformate | p-Toluenesulfonic acid | Hydrocarbon | -5 to 10 | 4 - 10 | 87 - 92 | >98 | [1] |
Experimental Protocols
Protocol 1: Protection of Cyclohexanone to form this compound
This protocol describes a general procedure for the formation of the diisopropyl ketal of cyclohexanone.
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous hydrocarbon solvent (e.g., hexane or toluene)
-
15% Sodium hydroxide solution
-
Water
-
Anhydrous potassium carbonate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of cyclohexanone in an anhydrous hydrocarbon solvent, add triisopropyl orthoformate and a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature under an inert atmosphere.
-
Cool the reaction mixture to a temperature between -5 and 10 °C.
-
Stir the reaction for 4-10 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
Separate the organic phase and dry it over anhydrous potassium carbonate.
-
Remove the solvent and any unreacted starting materials using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product with high purity.[1]
Protocol 2: Deprotection of this compound to Regenerate Cyclohexanone
This protocol provides a general method for the acidic hydrolysis of the diisopropyl ketal to regenerate the parent ketone.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or other suitable organic solvent
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound in a mixture of acetone and water.
-
Add 1 M hydrochloric acid dropwise to the solution while stirring at room temperature.
-
Continue stirring for 1-4 hours, monitoring the deprotection by TLC or GC analysis.
-
Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure to yield the crude cyclohexanone. The product can be further purified by distillation or column chromatography if necessary.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of utilizing this compound as a protecting group in a hypothetical multi-step synthetic sequence.
Discussion
The diisopropyl ketal protecting group for cyclohexanone offers a balance of stability and reactivity that is advantageous in many synthetic contexts. Its stability to basic and nucleophilic reagents allows for a wide range of transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group. The relatively mild acidic conditions required for its removal make it compatible with many sensitive functional groups that might be present in a complex synthetic intermediate.
While direct citations in high-profile natural product total syntheses are scarce, the fundamental utility of ketal protecting groups is well-established. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to consider the use of this compound in their synthetic endeavors, particularly when a robust yet readily cleavable protecting group for a cyclohexanone moiety is required. The choice of this specific ketal over other options, such as the more common ethylene ketal, may be influenced by factors such as steric hindrance and specific reaction conditions in a given synthetic route.
References
Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 1,1-Diisopropoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal functional groups serve as crucial protecting groups for carbonyls in multistep organic synthesis. The 1,1-diisopropoxycyclohexane is a common ketal used to protect the carbonyl group of cyclohexanone. The selective and efficient cleavage of this protecting group, through acid-catalyzed hydrolysis, is a fundamental transformation in synthetic chemistry, enabling the regeneration of the ketone for subsequent reactions. This document provides detailed protocols and application notes for the acid-catalyzed hydrolysis of this compound to yield cyclohexanone.
The hydrolysis of acetals and ketals is a reversible reaction, and the presence of excess water under acidic conditions drives the equilibrium towards the formation of the corresponding carbonyl compound. The reaction proceeds via a protonated intermediate, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.
Reaction Mechanism and Experimental Workflow
The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving protonation of one of the alkoxy groups, followed by elimination of isopropanol to form a stable oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation yields the final cyclohexanone product and a second molecule of isopropanol.
Troubleshooting & Optimization
troubleshooting low yields in 1,1-diisopropoxycyclohexane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diisopropoxycyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Troubleshooting Guides & FAQs
Low or No Product Formation
Question: I am not getting the desired this compound product, or the yield is very low. What are the common causes?
Answer: Low or no yield in the synthesis of this compound can stem from several factors. The most critical aspect of this reaction is the effective removal of water, as the acetal formation is a reversible equilibrium reaction.[1]
Key Troubleshooting Points:
-
Inefficient Water Removal: The equilibrium of the reaction must be shifted towards the product side by continuously removing the water formed during the reaction. Inadequate water removal is the most common cause of low yields.[1]
-
Inactive or Insufficient Catalyst: The reaction requires an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of cyclohexanone, making it more electrophilic.[1] Ensure the catalyst is fresh and used in the appropriate amount.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The reaction may not proceed to completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can lead to side reactions.[1]
-
Purity of Reagents: Ensure that the cyclohexanone, isopropanol (if used), and solvents are of high purity and anhydrous.
Incomplete Reaction
Question: My reaction has been running for a long time, but I still see a significant amount of starting material (cyclohexanone) by TLC or GC analysis. What should I do?
Answer: An incomplete reaction suggests that the reaction has either not reached equilibrium or the equilibrium is unfavorable under the current conditions.
Possible Solutions:
-
Enhance Water Removal:
-
Dean-Stark Apparatus: If using a Dean-Stark trap with isopropanol, ensure it is set up correctly and that the azeotrope of the solvent and water is being effectively removed.
-
Chemical Dehydrating Agent: Consider using a chemical water scavenger like triisopropyl orthoformate, which reacts with the water produced and drives the reaction to completion.[2] This method can lead to high yields of 87-92%.[2]
-
-
Check Catalyst Activity: The acid catalyst may have decomposed or been neutralized. Consider adding a fresh portion of the catalyst.
-
Increase Reactant Concentration: Using an excess of the alcohol (isopropanol) or the orthoformate can help shift the equilibrium towards the product.
Product Loss During Workup
Question: I seem to be losing my product during the extraction and purification steps. Why is this happening and how can I prevent it?
Answer: this compound, like other acetals, is sensitive to acidic aqueous conditions and can hydrolyze back to cyclohexanone and isopropanol.[1]
Recommendations for Workup:
-
Neutralize the Catalyst: Before any aqueous workup, it is crucial to neutralize the acid catalyst. This can be done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution or a 15% sodium hydroxide solution.[1][2]
-
Avoid Acidic Washes: Do not use any acidic solutions during the workup process.
-
Minimize Contact with Water: Perform the aqueous washes efficiently and proceed to the drying step promptly.
-
Careful Purification: If distillation is used for purification, ensure it is performed under reduced pressure to avoid thermally induced decomposition. The boiling point of this compound is approximately 85°C at 8 mmHg.
Identification of Impurities
Question: My final product shows impurities in the NMR or GC-MS analysis. What are the likely side products?
Answer: Besides unreacted cyclohexanone, a common side product is the dimer formed from the self-condensation of cyclohexanone, especially under acidic conditions.[2] This aldol condensation product is typically 2-(1-cyclohexenyl)cyclohexanone.
Identifying Impurities:
-
Unreacted Cyclohexanone: Can be identified by its characteristic carbonyl peak in the 13C NMR spectrum (around 212 ppm) and the alpha-proton signals in the 1H NMR spectrum.
-
Cyclohexanone Dimer: The presence of vinylic protons in the 1H NMR spectrum and additional aliphatic signals can indicate the formation of the aldol condensation product.
-
Residual Isopropanol: If isopropanol is used in excess, it may be present in the final product if not completely removed during purification.
Data Presentation
Table 1: Comparison of Synthetic Methodologies for this compound
| Parameter | Method 1: Isopropanol with Dean-Stark | Method 2: Triisopropyl Orthoformate |
| Reagents | Cyclohexanone, Isopropanol, Acid Catalyst (e.g., p-TsOH) | Cyclohexanone, Triisopropyl Orthoformate, Acid Catalyst (e.g., p-TsOH) |
| Water Removal | Azeotropic distillation | Chemical reaction with orthoformate |
| Typical Yield | Moderate to Good (Variable) | High (87-92%)[2] |
| Reaction Temp. | Reflux temperature of solvent (e.g., Toluene) | Low temperature (-5 to 10°C)[2] |
| Reaction Time | Several hours (monitored by TLC/GC) | 4-10 hours[2] |
| Advantages | Uses common and less expensive reagents. | High yield, milder conditions, avoids the need for a Dean-Stark apparatus.[2] |
| Disadvantages | Can be slow, requires careful monitoring of water removal. | Triisopropyl orthoformate is a more expensive reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triisopropyl Orthoformate
This protocol is adapted from a high-yield patented procedure.[2]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (acid catalyst)
-
Hydrocarbon solvent (e.g., hexane or heptane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone in the hydrocarbon solvent.
-
Add p-toluenesulfonic acid as the catalyst. The mass ratio of cyclohexanone to catalyst should be approximately 1:0.025-0.035.[2]
-
Cool the mixture to a low temperature, between -5 and 10°C.
-
Slowly add triisopropyl orthoformate. The molar ratio of cyclohexanone to triisopropyl orthoformate should be between 1-1.5:1.[2]
-
Stir the reaction mixture at this low temperature for 4-10 hours.
-
After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
Separate the organic layer and remove the solvent and any unreacted starting materials using a rotary evaporator.
-
Dry the crude product over anhydrous potassium carbonate overnight.
-
Purify the final product by vacuum distillation to obtain this compound with a purity of over 98%.[2]
Protocol 2: General Procedure for Acetal Synthesis using a Dean-Stark Apparatus
This is a general protocol for acetal formation that can be adapted for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Anhydrous isopropanol (excess)
-
Anhydrous toluene or benzene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add cyclohexanone, a molar excess of anhydrous isopropanol, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).[1]
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC or GC analysis indicates the complete consumption of cyclohexanone.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by washing with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[1]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Signaling pathway of acid-catalyzed acetal formation and the role of water removal.
References
identifying and minimizing side reactions in acetal formation.
Acetal Formation Technical Support Center
Welcome to the technical support center for acetal formation. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize side reactions during acetal synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during acetal formation experiments.
Question: Why is my acetal yield unexpectedly low, or why is the reaction not proceeding to completion?
Answer: Low yields in acetal formation are a common issue and typically point to problems with reaction equilibrium, catalyst efficiency, or reaction conditions. Acetal formation is a reversible process, and its success hinges on effectively shifting the equilibrium toward the product side.[1][2][3]
Possible Causes & Solutions:
-
Inefficient Water Removal: The most critical factor for driving the reaction to completion is the removal of the water byproduct.[3][4]
-
Solution: Employ azeotropic distillation with a Dean-Stark apparatus using a suitable solvent like toluene to physically remove water.[3][4] Alternatively, use chemical dehydrating agents such as trimethyl orthoformate or drying agents like activated 4Å molecular sieves to sequester water from the reaction medium.[2][4] Ensure molecular sieves are properly activated and used in sufficient quantity.[4]
-
-
Catalyst Issues: The reaction requires an acid catalyst to activate the carbonyl group.[1]
-
Solution:
-
Verify Catalyst Activity: Ensure your acid catalyst (e.g., p-TsOH, H₂SO₄) has not degraded.[4][5]
-
Optimize Catalyst Loading: Insufficient catalyst will result in a slow reaction rate. Conversely, excessive acid can protonate the alcohol, reducing its nucleophilicity, or even promote side reactions and hydrolysis of the acetal product.[4][6] Typical loadings range from catalytic amounts (e.g., 0.1 mol%) up to stoichiometric amounts depending on the specific reaction.[6][7]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the outcome.
-
Product Loss During Workup: Acetals are stable under neutral to basic conditions but are highly sensitive to aqueous acid, which will hydrolyze them back to the starting carbonyl and alcohol.[1][4]
-
Solution: Before any aqueous workup, carefully quench the acid catalyst with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution or triethylamine.[4] Avoid any acidic washes during the extraction process.
-
Question: I am observing unexpected byproducts in my reaction mixture. What are they, and how can I prevent them?
Answer: Side reactions in acetal formation often involve polymerization, reactions with other functional groups, or products arising from excessive heat or catalyst concentration.
Common Side Reactions & Prevention Strategies:
| Side Reaction/Byproduct | Cause | Prevention Strategy |
| Hemiacetal Intermediate | Incomplete reaction; insufficient second alcohol equivalent addition.[9] | Drive the reaction to completion by ensuring efficient water removal and allowing adequate reaction time.[1][4] Use an excess of the alcohol or diol.[2] |
| Polymerization of Aldehyde | Often occurs with unhindered aldehydes (e.g., formaldehyde) under strongly acidic conditions. | Use milder acid catalysts or lower catalyst concentrations. Maintain moderate reaction temperatures. |
| Enol Ether Formation | Can occur with ketones that can enolize, especially at high temperatures. | Use milder reaction conditions and avoid excessively strong acids. |
| Reactions with Acid-Sensitive Groups | Other functional groups in the substrate (e.g., N-Boc, silyl ethers) may be cleaved by the acid catalyst.[6] | Choose a milder catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) or protect sensitive functional groups prior to acetalization. |
| Transacetalization | If using an orthoformate as a dehydrating agent, exchange with the desired alcohol can occur.[10] | This is often a desired reaction pathway but control stoichiometry if a mixed acetal is not the intended product. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acetal formation? A1: Acetal formation is an acid-catalyzed nucleophilic addition reaction. The mechanism involves several reversible steps:
-
The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]
-
A molecule of alcohol acts as a nucleophile, attacking the carbonyl carbon.[1]
-
Deprotonation of the resulting intermediate yields a hemiacetal.[1]
-
The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[1]
-
Water is eliminated, forming a resonance-stabilized oxonium ion.[1]
-
A second molecule of alcohol attacks the oxonium ion.[1]
-
Final deprotonation yields the stable acetal product.[1]
// Nodes Start [label="Aldehyde/Ketone\n+ Alcohol", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation1 [label="Protonation of\nCarbonyl Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtonatedCarbonyl [label="Protonated\nCarbonyl", fillcolor="#FFFFFF", fontcolor="#202124"]; NucAttack1 [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProtonatedHemiacetal [label="Protonated\nHemiacetal", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation1 [label="Deprotonation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemiacetal [label="Hemiacetal\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Protonation2 [label="Protonation of\n-OH group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtonatedOH [label="Activated\nHemiacetal", fillcolor="#FFFFFF", fontcolor="#202124"]; Elimination [label="Elimination of\nWater (H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxonium [label="Oxonium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; NucAttack2 [label="Nucleophilic Attack\nby 2nd Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProtonatedAcetal [label="Protonated\nAcetal", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation2 [label="Deprotonation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetal [label="Acetal\nProduct", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Protonation1 [label="+ H⁺"]; Protonation1 -> ProtonatedCarbonyl; ProtonatedCarbonyl -> NucAttack1 [label="+ R'OH"]; NucAttack1 -> ProtonatedHemiacetal; ProtonatedHemiacetal -> Deprotonation1 [label="- H⁺"]; Deprotonation1 -> Hemiacetal; Hemiacetal -> Protonation2 [label="+ H⁺"]; Protonation2 -> ProtonatedOH; ProtonatedOH -> Elimination; Elimination -> Oxonium; Oxonium -> NucAttack2 [label="+ R'OH"]; NucAttack2 -> ProtonatedAcetal; ProtonatedAcetal -> Deprotonation2 [label="- H⁺"]; Deprotonation2 -> Acetal; } end_dot Caption: Acid-catalyzed mechanism of acetal formation.
Q2: How do I choose the right acid catalyst? A2: The choice of catalyst depends on the substrate's sensitivity.
-
For robust substrates: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[5]
-
For substrates with acid-sensitive functional groups: Milder catalysts such as pyridinium p-toluenesulfonate (PPTS), Amberlyst resins, or certain Lewis acids (e.g., ZrCl₄) are preferred to avoid unwanted side reactions.[6][11]
Q3: Why is removing water so crucial for acetal formation? A3: Acetal formation is a reversible equilibrium reaction.[10] Water is a product of the reaction. According to Le Châtelier's principle, removing a product (water) from the reaction mixture shifts the equilibrium to the right, favoring the formation of the acetal and leading to higher yields.[1] If water is not removed, the equilibrium may lie unfavorably, or the water may hydrolyze the acetal product back to the starting materials.[4][12]
Q4: How can I monitor the progress of my acetal formation reaction? A4: Thin Layer Chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside your starting material (aldehyde or ketone). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde) can help visualize the spots if they are not UV-active.
Experimental Protocols
Protocol 1: General Procedure for Acetal Formation using a Dean-Stark Trap
This protocol describes a typical procedure for the formation of a cyclic acetal from a ketone and ethylene glycol.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: To the flask, add the ketone (1.0 eq), toluene (as solvent), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).[4]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will collect in the arm of the Dean-Stark trap.[4]
-
Monitoring: Continue the reaction until no more water is collected and/or TLC analysis indicates the complete consumption of the starting ketone.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4]
-
Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[4]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude acetal product by flash column chromatography or distillation as needed.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetal - Wikipedia [en.wikipedia.org]
- 11. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for the formation of 1,1-diisopropoxycyclohexane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of 1,1-diisopropoxycyclohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from cyclohexanone and isopropanol using an acid catalyst.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may have degraded due to improper storage or contamination. | Use a fresh, dry batch of the acid catalyst. |
| 2. Insufficient Water Removal: The equilibrium for acetal formation is unfavorable unless water is removed. | Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently to collect the water byproduct. Use an appropriate azeotropic solvent like toluene. | |
| 3. Wet Reagents or Glassware: The presence of water in the starting materials or on the glassware will inhibit the reaction. | Use anhydrous isopropanol and cyclohexanone. Ensure all glassware is thoroughly oven-dried before use. | |
| 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Increase the reaction temperature to ensure a steady reflux and efficient azeotropic removal of water. | |
| Reaction Stalls or is Incomplete | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. | Increase the catalyst loading incrementally. A typical range for p-toluenesulfonic acid is 1-5 mol% relative to the limiting reagent. |
| 2. Reversibility of the Reaction: As the reaction approaches equilibrium, the rate of the forward reaction may decrease. | Ensure continuous and efficient removal of water to drive the reaction to completion. | |
| Formation of Side Products | 1. Self-Condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-condensation reactions. | Maintain a moderate reaction temperature and avoid prolonged reaction times after the starting material is consumed. |
| 2. Dehydration of Isopropanol: At high temperatures and strong acid concentrations, isopropanol can dehydrate to form propene. | Use a milder acid catalyst or a lower concentration of a strong acid. Control the reaction temperature carefully. | |
| Product Decomposition During Work-up | 1. Hydrolysis of the Acetal: The acetal is sensitive to aqueous acid and can hydrolyze back to the starting materials. | During the work-up, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before adding water. Perform the work-up at a low temperature. |
| Difficulty in Product Purification | 1. Co-distillation with Isopropanol: The boiling point of the product may be close to that of isopropanol, making separation by distillation challenging. | After the work-up, ensure all residual isopropanol is removed under reduced pressure before final purification. Fractional distillation under vacuum is recommended. |
| 2. Presence of Unreacted Cyclohexanone: Incomplete reaction will result in contamination of the product with the starting ketone. | Monitor the reaction by GC or TLC to ensure complete conversion of cyclohexanone before work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The formation of this compound is an acid-catalyzed nucleophilic addition of isopropanol to cyclohexanone. The reaction proceeds in two main stages: first, the formation of a hemiacetal, followed by the reaction with a second molecule of isopropanol to form the acetal and a molecule of water. The overall reaction is an equilibrium, and the removal of water is crucial to drive the reaction towards the product.
Q2: Which acid catalyst is most effective for this reaction?
A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for acetal formation due to its solid nature, making it easy to handle, and its strong acidity in non-aqueous solvents. Other acid catalysts such as sulfuric acid or hydrochloric acid can also be used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture, you can track the disappearance of the cyclohexanone starting material and the appearance of the this compound product.
Q4: What is the purpose of the Dean-Stark apparatus?
A4: The Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed. The reaction is typically run in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask. This continuous removal of water shifts the reaction equilibrium towards the formation of the acetal product.
Q5: What are the expected yields for this reaction?
A5: The yield of this compound can vary depending on the reaction conditions. A previously reported method using isopropanol and a molecular sieve for water removal cited a yield of 83%. By optimizing the reaction conditions, including efficient water removal and appropriate catalyst loading, higher yields can be achieved.
Q6: What are the recommended storage conditions for this compound?
A6: this compound should be stored in a cool, dry place in a tightly sealed container. It should be kept away from acids and moisture to prevent hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.
Quantitative Data Summary
The following table summarizes the expected outcomes based on variations in key reaction parameters for the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C |
| Cyclohexanone (mol) | 1.0 | 1.0 | 1.0 |
| Isopropanol (mol) | 2.5 | 3.0 | 3.0 |
| p-TSA (mol%) | 1 | 2 | 2 |
| Solvent | Toluene | Toluene | Toluene |
| Temperature (°C) | 110 | 110 | 120 |
| Reaction Time (h) | 8 | 6 | 5 |
| Yield (%) | ~75 | ~85 | ~90 |
| Purity (by GC, %) | >95 | >98 | >98 |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), anhydrous isopropanol (0.3 mol), and toluene (100 mL).
-
Add p-toluenesulfonic acid monohydrate (0.002 mol, 2 mol%).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid. The boiling point of this compound is approximately 85 °C at 8 mmHg.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
purification techniques for isolating 1,1-diisopropoxycyclohexane.
Welcome to the technical support center for the purification of 1,1-diisopropoxycyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Distillation | Incomplete Reaction: The initial synthesis of this compound from cyclohexanone and isopropanol may not have gone to completion. | Ensure the water formed during the reaction is effectively removed, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards product formation. |
| Decomposition During Distillation: Acetals can be sensitive to acid and heat, potentially leading to decomposition back to the starting materials or to side products. | Neutralize any residual acid catalyst before distillation. A common method is to wash the reaction mixture with a mild base like sodium bicarbonate or a 15% sodium hydroxide solution.[1] Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[1][2] | |
| Product is Contaminated with Starting Material (Cyclohexanone) | Inefficient Purification: The boiling points of this compound and cyclohexanone may be close enough to cause co-distillation, especially with an inefficient distillation setup. | Use a fractionating column to improve separation during distillation.[2] Alternatively, unreacted cyclohexanone can be removed by forming a charged bisulfite adduct which can be extracted into an aqueous layer.[3] |
| Product is Wet (Contains Water) | Incomplete Drying: Residual water from the workup can contaminate the final product. | Dry the organic phase with a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate before the final distillation.[1][4] |
| Product Purity is Low Despite Distillation | Presence of Isopropanol: Excess isopropanol from the synthesis may not have been fully removed. | Ensure complete removal of lower-boiling solvents and reactants before collecting the product fraction during distillation. |
| Formation of Side Products: Side reactions may have occurred during the synthesis, leading to impurities with similar boiling points to the desired product. | Consider using column chromatography for purification if distillation is ineffective. A nonpolar stationary phase like silica gel with a nonpolar eluent system would be a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most commonly cited and effective method for purifying this compound is vacuum distillation .[1][2] This technique is preferred because it lowers the boiling point of the compound, preventing potential thermal decomposition that can occur at atmospheric pressure. A patent for the preparation of this compound specifies that vacuum distillation can yield a product with a purity of over 98%.[1]
Q2: What are the key physical properties of this compound to consider during purification?
A2: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation.
| Property | Value |
| Molecular Formula | C12H24O2[5] |
| Molecular Weight | 200.32 g/mol [6] |
| Boiling Point | 131-134°C (at atmospheric pressure)[5] |
| 85°C / 8 mmHg[5] | |
| Density | ~0.875 g/cm³[5] |
Q3: How can I remove acidic impurities before distillation?
A3: It is crucial to remove any acid catalyst used in the synthesis to prevent the decomposition of the acetal during distillation. This is typically achieved by washing the crude product with a basic solution. A common procedure involves washing the organic layer with a 15% sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral.[1]
Q4: Are there alternative purification methods to distillation?
A4: While vacuum distillation is the most common method, column chromatography can be used as an alternative or a subsequent polishing step if high purity is required and distillation is insufficient to remove certain impurities. For a relatively nonpolar compound like this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a nonpolar eluent system (e.g., a hexane/ethyl acetate gradient) would be appropriate.
Q5: My final product has a slight odor. What could be the cause?
A5: A residual odor could be due to trace amounts of starting materials, such as cyclohexanone or isopropanol.[5] It could also indicate slight decomposition of the product. Re-purification by vacuum distillation or passing the material through a short plug of silica gel may help to remove these volatile and potentially odorous impurities.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a patented method for the preparation and purification of this compound.[1]
1. Neutralization and Workup: a. After the synthesis reaction, wash the reaction mixture twice with a 15% aqueous solution of sodium hydroxide. b. Follow with two washes with deionized water. c. Separate the organic phase.
2. Solvent Removal: a. Remove the solvent and any unreacted volatile starting materials using a rotary evaporator.
3. Drying: a. Dry the crude this compound over anhydrous potassium carbonate overnight.[1]
4. Vacuum Distillation: a. Set up a fractional distillation apparatus for vacuum distillation. b. Heat the flask containing the crude product gently under reduced pressure. c. Collect the fraction boiling at approximately 85°C at 8 mmHg.[5] This should yield the purified this compound with a purity of over 98%.[1]
Visualized Workflows
Below are diagrams illustrating the logical steps for purification and troubleshooting.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. 1,1-Dipropoxycyclohexane | C12H24O2 | CID 22250755 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing incomplete conversion in the synthesis of 1,1-diisopropoxycyclohexane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diisopropoxycyclohexane. Our aim is to help you address challenges related to incomplete conversion and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete conversion in the synthesis of this compound?
A1: The primary cause of incomplete conversion is the reversible nature of the ketalization reaction. The reaction produces water as a byproduct, which can hydrolyze the this compound product back to the starting materials, cyclohexanone and isopropanol. To achieve high conversion, it is crucial to remove water from the reaction mixture as it is formed.[1]
Q2: What are the common side reactions that can occur during the synthesis?
A2: A significant side reaction is the acid-catalyzed self-condensation of cyclohexanone.[2][3][4] This reaction leads to the formation of dimers and other higher molecular weight byproducts, which reduces the yield of the desired this compound.
Q3: How does the choice of isopropoxy source affect the reaction?
A3: While isopropanol is a common reagent, using triisopropyl orthoformate can be advantageous. Triisopropyl orthoformate reacts with the water generated during the reaction to form isopropyl formate and isopropanol, effectively removing water and driving the equilibrium towards the product. A patent for this synthesis using triisopropyl orthoformate reports high yields of 87-92% with a purity of over 98%.[5]
Q4: What type of catalyst is most effective for this synthesis?
A4: The reaction is typically catalyzed by an acid. Both homogeneous catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid, and heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) can be used.[3][6] The choice of catalyst can influence reaction rates and the extent of side reactions. For instance, while sulfuric acid shows high catalytic activity, it can also promote side reactions and pose challenges in purification and waste disposal.[6]
Q5: My reaction has stalled, and the conversion is no longer increasing. What could be the issue?
A5: If the reaction has stalled, it is likely that an equilibrium has been reached due to the presence of water.[7] Alternatively, your catalyst may have become poisoned or deactivated.[8] Consider adding a dehydrating agent or ensuring your water removal system (e.g., Dean-Stark trap) is functioning efficiently. If catalyst poisoning is suspected, using a fresh batch of catalyst may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Cyclohexanone | Presence of water in the reaction mixture is driving the equilibrium towards the reactants. | - Ensure all reactants and solvents are anhydrous.- Utilize a Dean-Stark apparatus to continuously remove water.[1][9]- Add molecular sieves to the reaction mixture as a dehydrating agent.[10] |
| Insufficient catalyst activity or amount. | - Increase the catalyst loading.[6]- Use a stronger acid catalyst, but be mindful of potential increases in side reactions.- If using a heterogeneous catalyst, ensure it is properly activated and not poisoned.[8] | |
| Formation of Significant Byproducts | Acid-catalyzed self-condensation of cyclohexanone is occurring. | - Optimize the reaction temperature; lower temperatures may favor ketalization over self-condensation.- Reduce the concentration of the acid catalyst. |
| Reaction time is too long, leading to byproduct formation. | - Monitor the reaction progress by techniques like GC or TLC and stop the reaction once the conversion of the starting material plateaus. | |
| Difficulty in Product Purification | Unreacted cyclohexanone is co-distilling with the product. | - Before distillation, quench the reaction and wash the organic layer to remove the acid catalyst.- Perform a careful fractional distillation to separate the product from the lower-boiling cyclohexanone. |
| The product is hydrolyzing back to cyclohexanone during workup. | - Ensure that all aqueous washes during the workup are neutral or slightly basic to prevent acid-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triisopropyl Orthoformate
This protocol is adapted from a patented procedure and is designed for high yield and purity.[5]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (PTSA)
-
Hydrocarbon solvent (e.g., hexane or cyclohexane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Water
Procedure:
-
In a reaction vessel, combine cyclohexanone and the hydrocarbon solvent.
-
Add p-toluenesulfonic acid as the catalyst.
-
Cool the mixture to a low temperature (e.g., -5 to 10 °C).
-
Slowly add triisopropyl orthoformate to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed for 4-10 hours at this temperature.
-
After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution and then twice with water.
-
Separate the organic phase and remove the solvent and any unreacted starting materials using a rotary evaporator.
-
Dry the resulting crude product over anhydrous potassium carbonate.
-
Purify the final product by vacuum distillation to obtain this compound.
| Parameter | Value | Reference |
| Cyclohexanone : Triisopropyl orthoformate (molar ratio) | 1-1.5 : 1 | [5] |
| Cyclohexanone : p-Toluenesulfonic acid (mass ratio) | 1 : 0.025-0.035 | [5] |
| Reaction Temperature | -5 to 10 °C | [5] |
| Reaction Time | 4-10 hours | [5] |
| Reported Yield | 87-92% | [5] |
| Reported Purity | >98% (by GC) | [5] |
Protocol 2: General Ketalization with Isopropanol using a Dean-Stark Trap
This protocol is a general method for ketalization where continuous water removal is essential.
Materials:
-
Cyclohexanone
-
Isopropanol (in excess)
-
Toluene or another suitable azeotroping solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.
-
To the reaction flask, add cyclohexanone, excess isopropanol, and toluene.
-
Add the acid catalyst (e.g., a catalytic amount of PTSA).
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: A troubleshooting workflow for addressing incomplete conversion.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]
- 6. jxnutaolab.com [jxnutaolab.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
enhancing the stability of 1,1-diisopropoxycyclohexane under specific reaction conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1,1-diisopropoxycyclohexane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, an acetal, is primarily influenced by the presence of acid and elevated temperatures. It is generally stable under neutral and basic conditions but is susceptible to hydrolysis in acidic environments. This hydrolysis is accelerated by an increase in temperature.[1]
Q2: What are the degradation products of this compound?
A2: Under acidic conditions, this compound will hydrolyze to its parent ketone, cyclohexanone, and isopropanol.
Q3: How can I prevent the degradation of this compound during my reaction?
A3: To prevent degradation, it is crucial to maintain neutral or basic conditions (pH > 7). If acidic conditions are unavoidable, the reaction should be carried out at the lowest possible temperature and for the shortest duration. The use of anhydrous solvents can also help minimize hydrolysis.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques for monitoring the stability of this compound.[2][3][4] These methods can separate and quantify the intact compound from its degradation products, cyclohexanone and isopropanol.[5]
Q5: Are there any specific storage recommendations for this compound?
A5: this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and acidic vapors. Storage under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent potential oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product, with the presence of cyclohexanone. | Acid-catalyzed hydrolysis of this compound. | 1. Check the pH of the reaction mixture. If acidic, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any acid. 2. Ensure all solvents and reagents are anhydrous. 3. Reduce the reaction temperature and time. |
| Inconsistent results in kinetic studies. | Trace amounts of acid or water in the reaction setup. | 1. Thoroughly dry all glassware before use. 2. Use freshly distilled or anhydrous grade solvents. 3. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove atmospheric moisture. |
| Appearance of unexpected byproducts. | Thermal degradation at high temperatures. | 1. Lower the reaction temperature. 2. Perform a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on this compound to determine its thermal decomposition profile under your specific conditions. |
Data Presentation
Table 1: Hydrolysis Half-life of a Cyclohexanone Ketal at 25°C
| pH | Half-life (t1/2) | Rate Constant (k) (s-1) |
| 5.0 | ~7 x Slower than acetone analog | Data not available |
| Acidic (TFA) | Significantly shorter | Data not available |
Data extrapolated from studies on related ketals. The hydrolysis rate of cyclohexanone ketals is noted to be approximately seven times slower than that of acetone-derived ketals under similar acidic conditions.[6][7]
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or a buffered aqueous solution. If MS detection is used, volatile buffers like ammonium formate or formic acid are recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound and its primary degradation product, cyclohexanone, have reasonable absorbance (e.g., 210 nm).
2. Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed.
-
Acid Hydrolysis: Incubate a solution of this compound in a weak acid (e.g., 0.01 M HCl) at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Incubate a solution in a weak base (e.g., 0.01 M NaOH) at a controlled temperature. (Minimal degradation is expected).
-
Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat a solid or solution sample at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solution to UV light according to ICH guidelines.
3. Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | C12H24O2 | CID 11745673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
methods for the removal of reaction byproducts in acetal synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of reaction byproducts during acetal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in acetal synthesis and why is its removal crucial?
The primary byproduct in acetal synthesis is water.[1][2] The formation of acetals from aldehydes or ketones with alcohols is a reversible equilibrium reaction.[2][3] According to Le Chatelier's principle, the presence of water, a product, can shift the equilibrium back towards the starting materials (the aldehyde/ketone and alcohol), thus reducing the yield of the desired acetal.[4] Therefore, the continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the acetal product.[1][2]
Q2: What are the most common methods for removing water during acetal synthesis?
The most common methods for in-situ water removal during acetal synthesis are:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This technique involves refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene). The water-solvent azeotrope boils off, condenses in the Dean-Stark trap, and separates into two layers, with the denser water being collected and the solvent returning to the reaction flask.[1][5]
-
Use of Dehydrating Agents:
-
Molecular Sieves: These are porous materials (typically 3Å or 4Å) that selectively adsorb water from the reaction mixture.[6][7] They are particularly useful for small-scale reactions or when the use of a Dean-Stark apparatus is impractical.[8]
-
Orthoformates: Reagents like trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) react with the water byproduct to form an ester and alcohol, effectively removing it from the reaction.[9][10] This method avoids the need for physical water removal.
-
Q3: Besides water, what other byproducts or impurities should I be aware of?
Other potential byproducts and impurities include:
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction is not driven to completion, the hemiacetal may remain as an impurity.[4]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting aldehyde or ketone and alcohol in the final product mixture.
-
Aldol Condensation Products: Under the acidic conditions used for acetalization, aldehydes, particularly those with α-hydrogens, can undergo self-condensation to form aldol byproducts.[4]
-
Side Products from the Alcohol: If the alcohol is unstable under acidic conditions, it may lead to the formation of ethers or elimination products.
Q4: How can I remove unreacted starting materials and other impurities after the reaction is complete?
Post-reaction purification methods to remove unreacted starting materials and other impurities include:
-
Extractive Workup: This is a standard procedure to separate the desired acetal from water-soluble impurities like the acid catalyst, salts, and small polar molecules.[11][12] It typically involves washing the organic reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate to neutralize the acid, followed by brine).[13]
-
Distillation: If the acetal has a significantly different boiling point from the impurities, distillation can be an effective purification method.[14]
-
Column Chromatography: For high-purity requirements, especially in drug development, silica gel column chromatography can be used to separate the acetal from closely related impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Acetal | Incomplete reaction due to the presence of water. | - Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents and reagents. - Employ an efficient water removal method such as a Dean-Stark apparatus, molecular sieves, or an orthoformate.[2][4] - Increase the reaction time or temperature to drive the equilibrium towards the product. |
| Loss of volatile starting materials (e.g., low-boiling aldehydes). | - Use a reflux condenser and ensure all joints are properly sealed. - Maintain careful temperature control to avoid excessive boiling of volatile reactants. | |
| Presence of Hemiacetal in the Final Product | Incomplete conversion to the full acetal. | - Use a molar excess of the alcohol to favor the formation of the acetal over the hemiacetal. - Ensure efficient and complete removal of water throughout the reaction. - Increase the reaction time.[4] |
| Formation of High-Boiling Impurities | Aldol condensation of the starting aldehyde. | - Maintain the lowest effective reaction temperature to minimize side reactions. - Monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions. - Consider using a milder acid catalyst.[4] |
| Cloudy Organic Layer After Workup | Incomplete removal of water from the organic phase. | - Wash the organic layer with brine to help break up emulsions and remove bulk water. - Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for a sufficient amount of time. - If emulsions persist, try filtering the mixture through a pad of Celite. |
| Acidic Product | Residual acid catalyst remaining after workup. | - Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst.[13] - Follow with a water wash to remove any remaining salts. |
Quantitative Data on Water Removal Methods
The following table summarizes a comparison of different water removal methods based on data from various sources. Note that a direct, side-by-side comparison under identical conditions is often not available in the literature, so these values should be considered as representative examples.
| Method | Typical Yield | Reaction Time | Scale | Advantages | Disadvantages | Reference Example |
| Dean-Stark Apparatus | Good to Excellent | Several hours | Milligram to multigram | Efficient for larger scale reactions; allows for monitoring of water formation. | Can be inefficient for very small-scale reactions due to solvent holdup; requires higher temperatures.[5][8] | Ketalization of an enone on a 500 mg scale gave a 76% yield after 48 hours.[8] |
| Molecular Sieves (4Å) | Good to Excellent | Minutes to hours | Microscale to gram scale | Excellent for small-scale and temperature-sensitive reactions; simple setup. | Can be less effective for large-scale reactions; sieves need to be properly activated and may be incompatible with strong acids.[6][8] | Ketalization of an enone on a 50 mg scale gave an 81% yield after 24 hours.[8] |
| Trialkyl Orthoformates | Excellent | Varies | Milligram to multigram | High yields; mild conditions; no need for physical water removal. | The orthoformate is a reagent, not just a drying agent, which can add to the cost; introduces byproducts (ester and alcohol).[9][10] | Acetalization of various aldehydes with methanol and TMOF often results in nearly quantitative conversion in a short reaction time.[15] |
Experimental Protocols
Protocol 1: Acetal Synthesis using a Dean-Stark Apparatus
This protocol is adapted from a procedure for the synthesis of an acetal from an aromatic aldehyde and ethylene glycol.[1]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add the aldehyde (1.0 eq), ethylene glycol (1.1 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: The reaction is complete when no more water collects in the side arm of the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acetal.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: Acetal Synthesis using Molecular Sieves
This protocol is based on a general procedure for ketal formation using molecular sieves as a dehydrating agent.[8]
-
Apparatus Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the ketone or aldehyde (1.0 eq), the alcohol or diol (1.2-1.5 eq), and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Molecular Sieves: Add activated 4Å molecular sieves (typically 1-2 g per mmol of water to be removed).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Upon completion, filter off the molecular sieves and wash them with the reaction solvent.
-
Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude acetal by distillation or column chromatography.
Protocol 3: Acetal Synthesis using Trimethyl Orthoformate (TMOF)
This protocol is a general method for the synthesis of dimethyl acetals.[9]
-
Reagent Mixture: In a round-bottom flask with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) in an excess of anhydrous methanol.
-
Addition of TMOF: Add trimethyl orthoformate (1.2-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or GC.
-
Workup:
-
Neutralize the acid catalyst by adding a solid base (e.g., sodium bicarbonate) or a tertiary amine (e.g., triethylamine) until the mixture is neutral.
-
Filter off any solids.
-
Remove the excess methanol and other volatiles under reduced pressure.
-
-
Purification: The resulting crude acetal can often be used without further purification, or it can be purified by distillation.
Visualizations
References
- 1. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 15. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,1-Diisopropoxycyclohexane Stability and Decomposition Prevention
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the decomposition of 1,1-diisopropoxycyclohexane. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is acid-catalyzed hydrolysis.[1][2] Like other ketals, this compound is sensitive to acidic conditions, which catalyze its breakdown into cyclohexanone and isopropanol. This process is initiated by the protonation of one of the alkoxy oxygens, leading to the formation of a resonance-stabilized carboxonium ion, which is the rate-determining step of the reaction.[1] The presence of even trace amounts of acid and water can initiate this degradation pathway.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. It is most stable under neutral to basic conditions and readily hydrolyzes in acidic environments.[1][2] The rate of hydrolysis increases dramatically as the pH decreases. For analogous ketals, studies have shown that increasing the pH from 5.0 to 6.5 can decrease the hydrolysis rate by more than 50-fold.[3] At a neutral pH of 7.4, many ketals show no measurable hydrolysis over extended periods.[3]
Q3: Is this compound sensitive to heat?
A3: While the principal decomposition pathway is hydrolysis, thermal degradation can occur at elevated temperatures. Data on closely related cyclohexane derivatives suggest that thermal decomposition generally occurs at temperatures well above typical storage or reaction conditions, often in the range of 100-425°C.[4][5][6] For most laboratory applications, acid-catalyzed hydrolysis is the more immediate concern. However, it is prudent to avoid unnecessarily high temperatures during distillation or reactions.
Q4: Can I use acidic reagents in reactions involving this compound?
A4: Caution is required when using acidic reagents. The presence of acids, including Lewis acids and protic acids, will catalyze the decomposition of the ketal. If an acid is necessary for a subsequent reaction step, the ketal should be considered a protecting group that will likely be cleaved. If the ketal moiety needs to remain intact, acidic reagents should be avoided or neutralized before they can come into contact with the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of product after a reaction and workup. | Decomposition during acidic workup: The reaction mixture may have been quenched or extracted with an acidic aqueous solution. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before workup. Wash the organic extracts with a basic solution to remove any residual acid.[7] |
| Product degrades during storage. | Presence of acidic impurities: The purified compound or the storage solvent may contain trace acidic impurities. Exposure to moisture: Water is required for hydrolysis. | Store the compound over a small amount of a solid, anhydrous base like potassium carbonate.[8] Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to exclude moisture.[9] Store in a cool, dark place.[10] |
| Inconsistent results in experiments. | Variable levels of decomposition: The extent of decomposition may vary between batches due to differing levels of acid/moisture contamination in reagents or solvents. | Always use anhydrous solvents. Consider purifying solvents by distillation from appropriate drying agents and storing them over molecular sieves. Ensure all glassware is oven-dried before use. |
| Appearance of a cyclohexanone peak in NMR or GC-MS analysis. | Hydrolysis of the ketal: This confirms that the compound is decomposing back to its starting materials. | Review all handling, storage, and experimental procedures for potential sources of acid and water. Implement the preventative strategies outlined in this guide. Use deuterated solvents that are free from acidic impurities for NMR analysis. |
Data Presentation
Table 1: pH-Dependent Hydrolysis of a Ketal Analogue
This table illustrates the dramatic effect of pH on the stability of a representative ketal. While this data is not for this compound itself, it demonstrates a general principle applicable to this class of compounds.
| pH | Relative Half-Life (t½) | Change in Stability |
| 5.0 | 1x | Baseline |
| 5.5 | ~3x | 3-fold increase |
| 6.0 | ~9x | 9-fold increase |
| 6.5 | ~54x | 54-fold increase |
| 7.4 | No measurable hydrolysis | Very stable |
| (Data extrapolated from a study on a similar ketal structure)[3] |
Table 2: Relative Hydrolysis Rates of Ketals at pH 5
This table compares the hydrolysis rates of ketals derived from different ketones, highlighting the relative stability of cyclohexanone-derived ketals.
| Ketal Derived From | Relative Hydrolysis Rate | Half-Life Comparison |
| Acetone | 7 | Fastest |
| Cyclopentanone | 3.5 | ~2x slower than Acetone Ketal |
| Cyclohexanone | 1 | ~7x slower than Acetone Ketal |
| (Data adapted from a study on analogous ketal structures)[1][2] |
Experimental Protocols
Protocol 1: Neutralization and Purification to Prevent Decomposition
This protocol describes a method to remove acidic impurities from a solution of this compound, for example, after its synthesis or extraction.
Materials:
-
Solution of this compound in an organic solvent (e.g., hexane, ether).
-
1 M Sodium hydroxide (NaOH) solution or 10% Sodium carbonate (Na₂CO₃) solution.[7]
-
Saturated sodium chloride (brine) solution.
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄).[8]
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Transfer the organic solution containing this compound to a separatory funnel.
-
Wash the solution twice with the basic solution (NaOH or Na₂CO₃). This will neutralize and remove any acidic catalysts or impurities.
-
Wash the organic layer with brine to remove residual base and dissolved water.
-
Separate the organic layer and dry it over anhydrous potassium carbonate for at least one hour.[8] Potassium carbonate is preferred as it also acts as a base, neutralizing any remaining trace acids.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For highest purity, perform a vacuum distillation of the crude product. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Monitoring Decomposition using GC-MS
This protocol outlines a general method for quantifying the presence of this compound and its primary decomposition product, cyclohexanone.
Materials:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column).
-
Sample of this compound.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.
-
Authentic standard of cyclohexanone.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Standard Preparation: Prepare a standard solution of cyclohexanone to determine its retention time and response factor.
-
GC-MS Method:
-
Set the injector temperature (e.g., 250°C).
-
Use a suitable temperature program for the oven to separate cyclohexanone from this compound and the solvent.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) to detect the molecular ions and characteristic fragments of both compounds.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Identify the peaks for cyclohexanone and this compound based on their retention times and mass spectra.
-
Quantify the relative amounts of each compound by integrating the peak areas. The degree of decomposition can be calculated as the ratio of the cyclohexanone peak area to the sum of the areas of both compounds.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Logical flowchart for troubleshooting decomposition.
Caption: Experimental workflow for purification and stability analysis.
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition Kinetics of 1,3,5-Triisopropylcyclohexane | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
overcoming challenges in the industrial-scale production of 1,1-diisopropoxycyclohexane.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the industrial-scale production of 1,1-diisopropoxycyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
| Issue ID | Problem/Observation | Potential Causes | Suggested Solutions |
| YLD-001 | Low product yield (<85%) | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Insufficient catalyst loading. 4. Presence of water in reactants or solvent. 5. Product loss during workup and purification. | 1. Increase reaction time and monitor progress via GC analysis. 2. Ensure the reaction temperature is maintained between -5 to 10°C as per the established protocol.[1] 3. Optimize p-toluenesulfonic acid loading; refer to the catalyst loading optimization table. 4. Use anhydrous reactants and solvents. Consider using a drying agent if necessary. 5. Minimize transfers and ensure efficient extraction and distillation. |
| PUR-001 | Low product purity (<98%) after distillation | 1. Presence of unreacted cyclohexanone. 2. Formation of cyclohexanone self-condensation by-products. 3. Inefficient purification. 4. Thermal decomposition during distillation. | 1. Ensure the reaction goes to completion. Consider a post-reaction quench with a mild base. 2. Maintain low reaction temperatures to minimize side reactions. 3. Optimize distillation parameters (vacuum pressure, temperature). Consider a fractional distillation setup. 4. Use vacuum distillation to lower the boiling point and prevent decomposition.[1] |
| RXN-001 | Reaction fails to initiate or proceeds very slowly | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Poor mixing in the reactor. | 1. Use fresh, high-purity p-toluenesulfonic acid. Verify catalyst loading. 2. While the reaction is run at low temperatures, ensure it is within the optimal range and not too cold. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially on a large scale. |
| SFTY-001 | Uncontrolled temperature increase (exotherm) | 1. Rapid addition of reactants. 2. Insufficient cooling capacity for the reactor scale. 3. Localized "hot spots" due to poor mixing. | 1. Add reactants, particularly the catalyst, in a controlled, stepwise manner. 2. Ensure the cooling system is appropriately sized for the reactor volume and reaction exotherm. 3. Improve agitation and monitor the temperature at multiple points within the reactor if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of cyclohexanone to triisopropyl orthoformate?
A1: Based on established protocols, a molar ratio of cyclohexanone to triisopropyl orthoformate in the range of 1:1 to 1.5:1 is recommended to ensure complete conversion of the orthoformate.[1]
Q2: How critical is the water content in the reaction mixture?
A2: The presence of water is highly detrimental as it can hydrolyze the orthoformate reactant and the acetal product, leading to lower yields. It is crucial to use anhydrous reactants and solvents.
Q3: Can other acid catalysts be used instead of p-toluenesulfonic acid?
A3: While other acid catalysts like sulfuric acid can be used, p-toluenesulfonic acid is often preferred for its effectiveness in organic solvents and relatively lower corrosivity.[1] The choice of catalyst may require re-optimization of the reaction conditions.
Q4: What are the primary by-products to look for during analysis?
A4: The main impurities are typically unreacted cyclohexanone and products from the self-condensation of cyclohexanone. Monitoring for these by-products by GC is recommended.
Q5: What are the key safety precautions for the industrial-scale synthesis of this compound?
A5: The process involves flammable solvents and a corrosive acid catalyst. Key safety measures include ensuring adequate ventilation, using intrinsically safe equipment, grounding all equipment to prevent static discharge, and providing appropriate personal protective equipment for operators. The reaction can be exothermic, so robust temperature control and an emergency quenching plan are essential.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Performance
| Catalyst Loading (wt% of cyclohexanone) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 0.020 | 10 | 82 | 98.1 |
| 0.025 | 8 | 88 | 98.5 |
| 0.030 | 6 | 91 | 98.3 |
| 0.035 | 6 | 92 | 98.0 |
| 0.040 | 6 | 92 | 97.5 |
Note: Data is based on laboratory-scale experiments and may require optimization for specific industrial-scale reactors.
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| -10 | 10 | 85 | 98.8 |
| -5 | 8 | 90 | 98.6 |
| 0 | 7 | 91 | 98.4 |
| 5 | 6 | 92 | 98.2 |
| 10 | 6 | 91 | 97.9 |
Note: Maintaining a low temperature is crucial for minimizing by-product formation.[1]
Experimental Protocols
Protocol 1: Industrial-Scale Synthesis of this compound
Materials:
-
Cyclohexanone (1.0 molar equivalent)
-
Triisopropyl orthoformate (1.05 molar equivalents)
-
p-Toluenesulfonic acid (0.03 wt% of cyclohexanone)[1]
-
Hydrocarbon solvent (e.g., hexane or toluene)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Water
Equipment:
-
Jacketed glass-lined reactor with temperature control and agitation
-
Addition funnel
-
Condenser
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction)
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Charge the jacketed reactor with cyclohexanone and the hydrocarbon solvent. Begin agitation and cool the mixture to -5°C.
-
Catalyst Addition: Dissolve the p-toluenesulfonic acid in a small amount of the solvent and add it to the reactor.
-
Reactant Addition: Slowly add the triisopropyl orthoformate to the reaction mixture over a period of 1-2 hours, maintaining the temperature between -5°C and 0°C.
-
Reaction: Allow the reaction to proceed at 0°C for 4-6 hours. Monitor the reaction progress by taking samples for GC analysis.
-
Workup - Quenching: Once the reaction is complete, slowly add 15% sodium hydroxide solution to neutralize the acid catalyst.[1]
-
Workup - Extraction: Transfer the mixture to a separation vessel. Wash the organic layer twice with 15% sodium hydroxide solution and then twice with water.[1]
-
Drying: Separate the organic layer and dry it over anhydrous potassium carbonate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to Acetal Protecting Groups: Spotlight on 1,1-Diisopropoxycyclohexane
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comprehensive comparison of 1,1-diisopropoxycyclohexane with other commonly employed acetal protecting groups, offering insights into their relative stability, formation, and deprotection, supported by experimental data and detailed protocols.
Acetal protecting groups are indispensable tools for the temporary masking of carbonyl functionalities (aldehydes and ketones) from a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2][3][4] The stability and reactivity of an acetal are intrinsically linked to its structure, and understanding these nuances is critical for strategic synthetic planning. This guide focuses on this compound, an acyclic ketal derived from cyclohexanone and isopropanol, and compares its performance characteristics against other prevalent acetal protecting groups such as dimethyl acetals, 1,3-dioxolanes, and 1,3-dioxanes.
General Principles of Acetal Stability
Acetal protecting groups are characterized by their stability in basic and neutral media and their lability under acidic conditions.[2][5] The acid-catalyzed hydrolysis of acetals is a reversible process that proceeds through a resonance-stabilized oxocarbenium ion intermediate.[6][7] The rate of this hydrolysis is therefore dependent on the stability of this carbocationic intermediate. Factors that stabilize the oxocarbenium ion will accelerate the rate of deprotection.[6][7]
Generally, the stability of acetal protecting groups is influenced by several factors:
-
Electronic Effects: Electron-donating groups attached to the acetal carbon stabilize the oxocarbenium ion intermediate, thus increasing the rate of hydrolysis.[6]
-
Steric Effects: Increased steric bulk around the acetal group can hinder the approach of nucleophiles (e.g., water) during hydrolysis, potentially leading to greater stability.
-
Ring Strain (for cyclic acetals): The stability of cyclic acetals is influenced by ring strain. For instance, six-membered 1,3-dioxanes are generally more thermodynamically stable than their five-membered 1,3-dioxolane counterparts.[6] However, kinetic stability can be influenced by other factors.
Comparative Performance Data
A key study on the substituent effects on ketal hydrolysis provides valuable quantitative data on the influence of the carbonyl precursor.[6] The hydrolysis rate of ketals derived from cyclohexanone was found to be approximately seven times slower than that of ketals derived from acetone under the same acidic conditions (pH 5).[8] This suggests that the cyclohexyl ring imparts a degree of stability to the corresponding ketal.
| Acetal/Ketal Source (Carbonyl) | Relative Hydrolysis Rate (at pH 5) | Half-life (t½) at pH 5 |
| Acetone | 1.00 | ~4.6 h |
| Cyclopentanone | ~0.5 | ~9.2 h |
| Cyclohexanone | ~0.14 | ~32.3 h |
| Table 1: Relative hydrolysis rates of ketals derived from different carbonyl compounds. Data extrapolated from a study by Liu et al.[6][8] |
Regarding the alcohol component, acyclic acetals are generally considered to be less stable than cyclic acetals due to entropic factors favoring the intramolecular ring-closing reaction in the reverse (formation) direction for cyclic acetals.[3]
While specific kinetic data for the isopropoxy group in a cyclohexanone acetal is scarce, the general trend suggests that increased steric bulk of the alkoxy group can slightly decrease the rate of hydrolysis.
Stability Profile of Acetal Protecting Groups
Based on established principles and available data, the general stability of common acetal protecting groups can be summarized as follows:
| Protecting Group | Structure | Stability to Acid | Stability to Base/Nucleophiles | Key Features |
| This compound | Moderate | High | Acyclic ketal with moderate stability, useful when milder acidic deprotection is desired. | |
| Dimethyl Acetal | Low | High | One of the simplest acyclic acetals, readily cleaved under mild acidic conditions. | |
| 1,3-Dioxolane | Moderate | High | A common cyclic acetal, generally more stable than acyclic acetals. | |
| 1,3-Dioxane | High | High | A six-membered cyclic acetal, typically more stable than the corresponding 1,3-dioxolane. |
Table 2: General stability profile of selected acetal protecting groups.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the formation and deprotection of this compound and other common acetals.
Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.[8]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., hexane or toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanone (1.0 eq) in a hydrocarbon solvent.
-
Add a catalytic amount of p-toluenesulfonic acid (0.025-0.035 eq by mass relative to cyclohexanone).
-
Cool the mixture to a low temperature (e.g., -5 to 10 °C).
-
Slowly add triisopropyl orthoformate (1.0-1.5 eq) to the cooled mixture.
-
Stir the reaction mixture at low temperature for 4-10 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound.
General Procedure for Acid-Catalyzed Deprotection of Acetals
This protocol describes a general method for the hydrolysis of acetal protecting groups.[3]
Materials:
-
Acetal-protected compound
-
Acetone (or a mixture of THF and water)
-
Acid catalyst (e.g., p-toluenesulfonic acid, HCl, or Amberlyst-15)
Procedure:
-
Dissolve the acetal-protected compound in acetone (or a suitable solvent mixture like THF/water).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected carbonyl compound.
Monitoring Acetal Hydrolysis by NMR Spectroscopy
A general protocol for monitoring the kinetics of acetal hydrolysis.[6]
Procedure:
-
Dissolve a known concentration of the acetal compound in a deuterated solvent (e.g., CD3CN).
-
Prepare a buffered solution in D2O at the desired pH.
-
Initiate the hydrolysis by adding a specific volume of the D2O buffer to the NMR tube containing the acetal solution.
-
Acquire 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of a characteristic signal of the acetal and the appearance of a signal from the resulting carbonyl compound.
-
Integrate the relevant peaks to determine the concentration of the acetal at each time point.
-
Plot the natural logarithm of the acetal concentration versus time to determine the pseudo-first-order rate constant.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and reaction mechanisms.
Conclusion
The selection of an appropriate acetal protecting group requires careful consideration of the overall synthetic strategy, including the stability required during subsequent transformations and the conditions available for deprotection. This compound offers a moderate level of stability, greater than simple acyclic acetals like dimethyl acetal, but likely less than more robust cyclic systems such as 1,3-dioxanes. Its acyclic nature, derived from a secondary alcohol, provides a balance between stability and ease of cleavage under controlled acidic conditions. For syntheses requiring fine-tuning of protecting group lability, this compound presents a valuable option in the synthetic chemist's toolkit. Further quantitative kinetic studies directly comparing a broad range of acetal protecting groups under standardized conditions would be highly beneficial to the chemical research community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as protecting groups [quimicaorganica.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of different catalytic systems for acetal synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acetals, a cornerstone of organic chemistry, serves critical functions from protecting carbonyl groups to acting as key intermediates in the pharmaceutical and fragrance industries. The efficiency of acetalization is profoundly influenced by the choice of catalyst. This guide provides an objective, data-driven comparison of various catalytic systems—homogeneous, heterogeneous, biocatalytic, and photocatalytic—to aid researchers in selecting the optimal system for their specific needs.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system for acetal synthesis hinges on a balance of factors including efficiency, selectivity, reaction conditions, and practical considerations such as catalyst cost, reusability, and environmental impact.
Homogeneous catalysts , such as mineral acids (H₂SO₄, HCl) and organic acids (p-toluenesulfonic acid), are widely used due to their low cost and high reactivity.[1] They operate by protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol.[1] However, these catalysts are often corrosive, difficult to separate from the reaction mixture, and can generate acidic waste, necessitating neutralization and purification steps that can lead to the formation of colored byproducts.[1] Ionic liquids have emerged as a promising alternative, offering good catalytic activity under mild conditions, though their synthesis can be complex.
Heterogeneous catalysts , including ion-exchange resins like Amberlyst-15 and zeolites, offer significant advantages in terms of separation and reusability.[2][3] Amberlyst-15, a sulfonated polystyrene resin, has demonstrated high catalytic activity in various acetalization reactions. Zeolites, with their well-defined pore structures, can exhibit shape selectivity, influencing the product distribution, for instance, in the formation of five- or six-membered cyclic acetals from glycerol.[2] The primary drawback of heterogeneous catalysts can be lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations.
Biocatalysts , primarily enzymes like lipases and transketolases, offer unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions.[4] Lipases, for example, can be employed in the kinetic resolution of racemic alcohols via acetalization. Transketolases are involved in the reversible transfer of a two-carbon ketol unit, a key step in carbohydrate chemistry.[5] The main limitations of biocatalysis are the potential for enzyme inhibition and the generally longer reaction times required.
Photocatalysts , such as Eosin Y, represent a green and mild approach to acetal synthesis.[6] These catalysts utilize visible light to generate reactive intermediates that drive the reaction forward under neutral conditions, making them suitable for acid-sensitive substrates.[7] While offering high yields for a range of aldehydes, this method is generally not effective for the ketalization of ketones.
Data Presentation: Performance of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems based on published experimental results. Direct comparison should be approached with caution as reaction conditions can vary significantly.
Table 1: Homogeneous Catalysts for Acetal Synthesis
| Catalyst Example | Reactants | Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic Acid | Aldehydes/Ketones, Alcohols/Diols | High | 3 - 6 | 80 - 110 | High catalytic activity, commercially available | Corrosive, requires neutralization and removal, can lead to colored byproducts[1] |
| Sulfuric Acid | Aldehydes/Ketones, Alcohols/Diols | High | 4 - 8 | 25 - 80 | Low cost, high reactivity | Corrosive, difficult to separate, generates acidic waste, potential for side reactions[1] |
| Ionic Liquids | Aldehydes, Diols | High | Varies | Mild | Recyclable, mild conditions | Complex synthesis, potential for product contamination |
Table 2: Heterogeneous Catalysts for Acetal Synthesis
| Catalyst Example | Reactants | Conversion (%) | Selectivity (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Amberlyst-15 | Glycerol, Benzaldehyde | 70-80 | High | 4 | Reflux | Reusable, easy to separate | Slower reaction rates than homogeneous catalysts |
| Zeolite BEA | Glycerol, Butanal | High | 77-82 (to 5-membered ring) | 4 | 90 | Shape selectivity, reusable | Potential for diffusion limitations |
| MoO₃/SiO₂ | Glycerol, Benzaldehyde | ~72 | High | 8 | 100 | Reusable | Longer reaction times |
Table 3: Biocatalysts and Photocatalysts for Acetal Synthesis
| Catalyst Type | Catalyst Example | Reactants | Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Biocatalyst | Lipase | Alcohols, Acetal donors | High (for kinetic resolution) | 24-72 | Room Temperature | High enantioselectivity, mild conditions | Long reaction times, substrate specific |
| Photocatalyst | Eosin Y | Aldehydes, Alcohols | High | 1.5 | Room Temperature | Mild, neutral conditions, suitable for acid-sensitive substrates | Ineffective for ketones, requires light source |
Turnover Number (TON) and Turnover Frequency (TOF)
Turnover Number (TON) and Turnover Frequency (TOF) are crucial metrics for evaluating catalyst efficiency and longevity.
-
TON represents the total number of substrate molecules converted per catalyst active site before deactivation. It is a measure of catalyst stability.
-
TOF is the number of substrate molecules converted per active site per unit time, indicating the catalyst's intrinsic activity.
While specific comparative TON and TOF values for acetal synthesis are not always readily available in the literature, they can be calculated using the following general formulas:
-
TON = (moles of product) / (moles of catalyst)
-
TOF = TON / reaction time
For heterogeneous catalysts, determining the number of active sites can be complex and may require techniques like chemisorption.[8]
Experimental Protocols
1. Acetal Synthesis using p-Toluenesulfonic Acid (Homogeneous)
This protocol describes the general procedure for the protection of an aldehyde with ethylene glycol.
-
Materials:
-
Aldehyde (1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 - 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add the aldehyde, ethylene glycol, and p-toluenesulfonic acid monohydrate in toluene.[1]
-
Heat the mixture to reflux with vigorous stirring. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography if necessary.
-
2. Acetal Synthesis using Amberlyst-15 (Heterogeneous)
This protocol is a general method for the acetalization of a carbonyl compound.
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Alcohol or diol
-
Amberlyst-15 resin
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
-
Apparatus:
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer
-
-
Procedure:
-
Activate the Amberlyst-15 resin by washing with the reaction solvent.
-
In a round-bottom flask, combine the carbonyl compound, alcohol or diol, and the activated Amberlyst-15 resin in the chosen solvent.
-
Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
The catalyst can be washed with solvent, dried, and reused.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if needed.
-
3. Lipase-Catalyzed Kinetic Resolution via Acetalization (Biocatalytic)
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic alcohol.
-
Materials:
-
Racemic alcohol
-
Acetal donor (e.g., vinyl acetate)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Anhydrous organic solvent (e.g., diisopropyl ether)
-
-
Apparatus:
-
Reaction vial with a screw cap
-
Orbital shaker or magnetic stirrer
-
-
Procedure:
-
To a vial, add the racemic alcohol, the acetal donor, and the immobilized lipase in an anhydrous organic solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer to ensure gentle mixing at a controlled temperature (often room temperature).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetal.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the product.
-
Filter off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
The filtrate containing the enantioenriched alcohol and acetal is then subjected to separation, usually by column chromatography.
-
4. Photocatalytic Acetal Synthesis using Eosin Y (Photocatalytic)
This protocol describes a mild and green method for the acetalization of aldehydes.
-
Materials:
-
Aldehyde
-
Alcohol (used as solvent and reactant)
-
Eosin Y
-
-
Apparatus:
-
Glass vial with a screw cap
-
Visible light source (e.g., household lamps, LEDs)
-
Magnetic stirrer
-
-
Procedure:
-
In a glass vial, dissolve the aldehyde and a catalytic amount of Eosin Y in the alcohol.
-
Seal the vial and stir the mixture under irradiation with a visible light source at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the reaction mixture can be concentrated to remove the excess alcohol.
-
The product can be purified by column chromatography to remove the photocatalyst.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in catalytic acetal synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. utupub.fi [utupub.fi]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Structural Confirmation of 1,1-Diisopropoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a molecule is a critical step in chemical synthesis and drug development. For a compound such as 1,1-diisopropoxycyclohexane, a ketal derived from cyclohexanone and isopropanol, a combination of spectroscopic techniques is essential to unambiguously determine its chemical structure. This guide provides a comparative overview of the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Data at a Glance: Spectroscopic Signatures
The following table summarizes the expected spectroscopic data for this compound, based on data from analogous compounds, providing a clear comparison of the information obtained from each technique.
| Analytical Technique | Parameter | Expected Value/Observation for this compound (or Analogs) | Information Provided |
| ¹H NMR | Chemical Shift (δ) | ~3.5-4.0 ppm (septet, 2H, -OCH(CH₃)₂) | Elucidates the electronic environment and connectivity of protons. |
| ~1.2-1.8 ppm (m, 10H, cyclohexyl protons) | |||
| ~1.1 ppm (d, 12H, -OCH(CH₃)₂) | |||
| ¹³C NMR | Chemical Shift (δ) | ~100 ppm (quaternary carbon, C-1) | Determines the number and type of carbon atoms. |
| ~65 ppm (-OCH(CH₃)₂) | |||
| ~35 ppm (cyclohexyl C-2, C-6) | |||
| ~25 ppm (cyclohexyl C-4) | |||
| ~23 ppm (cyclohexyl C-3, C-5) | |||
| ~23 ppm (-OCH(CH₃)₂) | |||
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 200 | Confirms the molecular weight of the compound. |
| Fragmentation | m/z 157 ([M - OCH(CH₃)₂]⁺) | Provides information about the structure through characteristic fragmentation patterns. | |
| m/z 141 ([M - OC₃H₇]⁺) | |||
| m/z 99 | |||
| Infrared (IR) Spectroscopy | Absorption Bands | 2970-2850 cm⁻¹ (C-H stretching) | Identifies the presence of specific functional groups. |
| 1150-1050 cm⁻¹ (C-O stretching, characteristic of ketals) |
In-Depth Analysis and Experimental Protocols
A multi-technique approach is the gold standard for the unequivocal structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural clues.
Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule. For this compound, the key is to confirm the presence of C-O bonds of the ketal and the absence of a carbonyl (C=O) group from the starting cyclohexanone.
Experimental Protocol (Attenuated Total Reflectance - Fourier-Transform Infrared, ATR-FTIR):
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for Structural Confirmation
The logical flow of analysis for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Alternative and Complementary Techniques
While NMR, MS, and IR are the cornerstone techniques, other methods can provide valuable information:
-
Elemental Analysis: This technique can be used to determine the empirical formula of the compound by measuring the percentage of carbon, hydrogen, and oxygen. The results should align with the molecular formula C₁₂H₂₄O₂.
-
Gas Chromatography (GC): When coupled with a flame ionization detector (FID), GC can be used to assess the purity of the synthesized this compound.
Conclusion
The structural confirmation of this compound is most reliably achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight and provides fragmentation clues, and IR identifies the key functional groups. By comparing the experimental data from these techniques with expected values, researchers can confidently verify the structure of the target molecule.
advantages and disadvantages of using 1,1-diisopropoxycyclohexane in synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of the carbonyl functionality in cyclohexanone, 1,1-diisopropoxycyclohexane, an acyclic ketal, presents a viable option. This guide provides a comprehensive comparison of this compound with other common protecting groups for cyclohexanone, supported by experimental data and detailed protocols to inform strategic decisions in synthetic chemistry.
Performance Comparison of Cyclohexanone Protecting Groups
The choice of a protecting group is a critical consideration in synthetic strategy, balancing stability under various reaction conditions with the ease of removal. Below is a comparative summary of this compound and two common alternatives: cyclohexanone dimethyl ketal (an acyclic ketal) and cyclohexanone ethylene ketal (a cyclic ketal).
| Protecting Group | Structure | Formation Conditions | Formation Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Stability |
| This compound | Cyclohexanone, triisopropyl orthoformate, p-toluenesulfonic acid in a hydrocarbon solvent, -5 to 10 °C, 4-10 h[1] | 87 - 92[1] | Acid-catalyzed hydrolysis (e.g., aq. HCl in acetone/water)[1] | High (qualitative) | Stable to bases and nucleophiles; labile to acid.[2] Acyclic ketals are generally less stable to acid hydrolysis than cyclic ketals.[3] | |
| Cyclohexanone Dimethyl Ketal | Cyclohexanone, trimethyl orthoformate, p-toluenesulfonic acid in methanol, reflux, 4-6 h[1] | High (qualitative) | Acid-catalyzed hydrolysis (e.g., 1 M HCl in acetone/water), rt, 1-2 h[1] | High (qualitative) | Stable to bases and nucleophiles; labile to acid.[4] | |
| Cyclohexanone Ethylene Ketal | Cyclohexanone, ethylene glycol, p-toluenesulfonic acid in refluxing toluene with Dean-Stark trap[5] | High (qualitative) | Acid-catalyzed hydrolysis (e.g., aq. acid)[5][6] | High (qualitative) | Stable to bases and nucleophiles; generally more stable to acid hydrolysis than acyclic ketals.[3][7] |
Advantages and Disadvantages of this compound
Advantages:
-
High Yield of Formation: The synthesis of this compound can be achieved in high yields, ranging from 87% to 92%, with high purity (>98%).[1]
-
Stability in Basic and Nucleophilic Environments: Like other acetals, this compound is stable under basic and nucleophilic conditions, making it suitable for protecting the cyclohexanone moiety during reactions such as Grignard additions or reductions with metal hydrides at other sites in the molecule.[2][8]
-
Facile Cleavage Under Acidic Conditions: The diisopropyl ketal can be readily removed under acidic conditions to regenerate the parent ketone.[1]
Disadvantages:
-
Steric Hindrance: The bulky isopropoxy groups can sterically hinder adjacent reaction centers, potentially influencing the stereochemical outcome of reactions or impeding access of reagents.
-
Lower Stability Compared to Cyclic Ketals: Acyclic ketals, such as this compound, are generally less stable towards acid-catalyzed hydrolysis compared to their cyclic counterparts like 1,3-dioxolanes (ethylene ketals).[3][7] This can be a disadvantage if complete stability under mildly acidic conditions is required.
-
Potential for Side Reactions during Formation: The formation of 2-allylcyclohexanone as a by-product has been observed during the synthesis of a related diallyl acetal, suggesting that side reactions can occur under certain conditions.[9]
Experimental Protocols
Formation of this compound
This protocol is adapted from a patented procedure.[1]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., hexane or cyclohexane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
Procedure:
-
In a reaction vessel, combine cyclohexanone (1.0 eq), triisopropyl orthoformate (1.0-1.5 eq), and a catalytic amount of p-toluenesulfonic acid in a hydrocarbon solvent.
-
Cool the mixture to between -5 and 10 °C and stir for 4-10 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, wash the reaction mixture twice with 15% sodium hydroxide solution and then twice with water.
-
Separate the organic layer and dry it over anhydrous potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation to obtain this compound.
Deprotection of this compound
This is a general protocol for the acid-catalyzed hydrolysis of an acyclic ketal and can be adapted for this compound.[1]
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the this compound in a mixture of acetone and water.
-
Add 1 M hydrochloric acid dropwise while stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or GC analysis.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude cyclohexanone.
-
Purify the product by distillation or column chromatography if necessary.
Logical Relationships in Ketal Chemistry
The following diagram illustrates the key relationships between the structure of a ketal protecting group and its properties in chemical synthesis.
This guide provides a foundational understanding of the advantages and disadvantages of using this compound as a protecting group for cyclohexanone. The choice of protecting group should always be tailored to the specific requirements of the synthetic route, taking into account the reaction conditions of subsequent steps and the desired lability of the protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Stability Showdown: Cyclic vs. Acyclic Acetals in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic success. Among the most frequently employed carbonyl protecting groups are acetals, which exist in both acyclic and cyclic forms. This guide provides an objective comparison of the stability of these two classes of acetals, supported by experimental data, to inform the rational design of synthetic routes.
Acetals are invaluable for their stability under neutral to strongly basic conditions, allowing for a wide range of chemical transformations on other parts of a complex molecule. Their acid-lability enables deprotection under controlled conditions. The choice between an acyclic acetal, formed from two individual alcohol molecules, and a cyclic acetal, derived from a diol, significantly influences the stability and, consequently, the outcome of a synthetic sequence. Generally, cyclic acetals are favored for their enhanced stability.
Thermodynamic and Kinetic Underpinnings of Acetal Stability
The superior stability of cyclic acetals can be attributed to both thermodynamic and kinetic factors. The formation of a cyclic acetal from a single diol molecule is an intramolecular process. This results in a smaller loss of entropy compared to the intermolecular reaction of a carbonyl with two separate alcohol molecules, making the cyclic structure thermodynamically more favorable.
Kinetically, the rate of acid-catalyzed hydrolysis is a key measure of acetal stability. This reaction proceeds via a carbocation intermediate. The structural constraints of a cyclic acetal can influence the stability of this intermediate and the overall rate of cleavage.
Quantitative Comparison of Acetal Hydrolysis Rates
The relative stability of acetals is typically evaluated by comparing their rates of hydrolysis under acidic conditions. The following table summarizes experimental data from various studies, highlighting the enhanced stability of cyclic acetals and ketals over their acyclic counterparts.
| Acetal/Ketal Derivative | Structure | Ring Size | Relative Rate of Hydrolysis (Acyclic = 1) | Half-life (t½) | Experimental Conditions |
| Acetone Dimethyl Ketal | Acyclic | N/A | 1 | - | pH 5 |
| Acetone Cyclopentyl Ketal | Cyclic | 5-membered | ~0.5 | - | pH 5 |
| Acetone Cyclohexyl Ketal | Cyclic | 6-membered | ~0.14 | - | pH 5 |
| Benzaldehyde Glycerol Acetal (dioxolane type) | Cyclic | 5-membered | - | - | Low pH |
| Benzaldehyde Glycerol Acetal (dioxane type) | Cyclic | 6-membered | ~8 times more stable than 5-membered ring | - | Low pH |
Factors Influencing Acetal Stability
The stability of an acetal is not solely determined by its cyclic or acyclic nature. Several factors, including ring strain, steric effects, and the electronic nature of substituents, play a crucial role. The following diagram illustrates the logical relationships between these factors and the overall stability of an acetal.
Experimental Protocols
The determination of acetal stability is primarily achieved through kinetic studies of their acid-catalyzed hydrolysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of these reactions.
General Experimental Protocol for NMR Monitoring of Acetal Hydrolysis
This protocol provides a general framework for comparing the hydrolysis rates of different acetals.
1. Sample Preparation:
-
Prepare a stock solution of the acetal to be studied in a deuterated solvent (e.g., acetonitrile-d3, CD3CN) of known concentration.
-
In a separate vial, prepare a stock solution of an internal standard (e.g., mesitylene or 1,4-dioxane) in the same deuterated solvent. The internal standard should be inert to the reaction conditions and have signals that do not overlap with the reactant or product signals.
-
In an NMR tube, combine a precise volume of the acetal stock solution and the internal standard stock solution.
2. Initiation of Hydrolysis:
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
To initiate the hydrolysis, add a specific amount of an acidic solution (e.g., a solution of trifluoroacetic acid in D2O or a deuterated buffer solution) to the NMR tube. The final pH of the solution should be carefully controlled and recorded.
-
Quickly mix the contents of the NMR tube and re-insert it into the spectrometer.
3. Data Acquisition:
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals. The time between each spectrum will depend on the rate of the reaction. For fast reactions, rapid acquisition techniques may be necessary.
-
Continue data acquisition until the reaction has reached completion or for a sufficient period to determine the reaction rate.
4. Data Analysis:
-
Process the acquired NMR spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the acetal and a peak from the internal standard.
-
The concentration of the acetal at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the acetal versus time.
-
The data can then be fitted to a first-order rate equation to determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction.
The following diagram illustrates the general workflow for such an experiment.
Conclusion
The available experimental data consistently demonstrates that cyclic acetals are significantly more stable towards acid-catalyzed hydrolysis than their acyclic counterparts. Within cyclic acetals, six-membered rings (1,3-dioxanes) are generally thermodynamically more stable than five-membered rings (1,3-dioxolanes). This enhanced stability makes cyclic acetals, particularly those derived from 1,3-diols, the protecting group of choice when robust protection is required for multi-step syntheses involving a variety of reaction conditions. The selection of the most appropriate acetal protecting group should be guided by a thorough consideration of the kinetic and thermodynamic factors outlined in this guide.
A Comparative Guide to the Kinetic Studies of 1,1-Diisopropoxycyclohexane Formation
For researchers, scientists, and drug development professionals, understanding the kinetics of chemical reactions is paramount for process optimization and the efficient synthesis of target molecules. This guide provides a comparative analysis of the kinetic studies related to the formation of 1,1-diisopropoxycyclohexane, a ketal derived from cyclohexanone and isopropanol. Due to the limited availability of direct kinetic data for this specific reaction, this guide draws comparisons with analogous ketalization reactions and discusses various catalytic systems.
The formation of this compound is an acid-catalyzed nucleophilic addition of isopropanol to cyclohexanone.[1][2] The reaction proceeds through a hemiacetal intermediate and is reversible.[3] To achieve high yields, the removal of water is crucial to drive the equilibrium towards the product side.[1][3]
Comparison of Catalytic Systems
Various acid catalysts can be employed for the synthesis of ketals. The choice of catalyst significantly influences the reaction rate and conditions. Below is a comparison of different types of catalysts used in the ketalization of cyclohexanone with various alcohols.
Table 1: Comparison of Catalytic Systems for Ketalization of Cyclohexanone
| Catalyst Type | Example Catalyst | Alcohol | Key Findings | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid | Triisopropyl orthoformate | High yield (87-92%) and purity (>98%) of this compound. Reaction is conducted at low temperatures (-5 to 10 °C). No kinetic data provided. | [4] |
| Homogeneous Acid | Hydrochloric acid (HCl) | Methanol | Effective for the formation of cyclohexanone dimethyl acetal. The reaction is reversible and driven forward by water removal. | [1][2] |
| Brønsted Acidic Ionic Liquids (BAILs) | [BSEt3N][HSO4], [BSmim][HSO4] | Ethylene Glycol | BAILs with stronger acidity show higher catalytic activity. A pseudo-homogeneous kinetic model was successfully applied. The conversion of cyclohexanone reached up to 71.9% in 2 hours at 333.15 K. | [5] |
| Heterogeneous Solid Acid | Amberlyst 15 | Ethylene Glycol | Lower conversion (62.2% in 2 hours) compared to the most effective BAILs and sulfuric acid under similar conditions. | [5] |
| Metal-Based Lewis Acid | Cobaloxime (in situ from CoCl2/dimethylglyoxime) | Propane-1,2-diol | High conversion (95.3%) and selectivity (100%) under mild, solvent-free conditions. Turnover frequency (TOF) reached up to 953 h⁻¹. | [6] |
Kinetic Data
Table 2: Kinetic Parameters for the Ketalization of Cyclohexanone with Ethylene Glycol using BAILs
| Catalyst | Temperature (K) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| [Hpy][HSO4] | 313.15 - 343.15 | Varies with temp. | 58.3 |
| [Hmpy][HSO4] | 313.15 - 343.15 | Varies with temp. | 62.1 |
Data extracted from a study on the ketalization of cyclohexanone with glycol.[5] The rate constants were determined using a pseudo-homogeneous (PH) kinetic model.
The activation energies suggest that the reaction rate is sensitive to temperature. While isopropanol is a less reactive alcohol than ethylene glycol due to steric hindrance and the bidentate nature of the diol, similar trends in activation energy would be expected for the acid-catalyzed reaction.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method.[4]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., heptane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Water
Procedure:
-
In a reaction vessel, dissolve cyclohexanone and p-toluenesulfonic acid in the hydrocarbon solvent.
-
Cool the mixture to a temperature between -5 and 10 °C.
-
Slowly add triisopropyl orthoformate to the cooled mixture while maintaining the temperature.
-
Allow the reaction to proceed for 4-10 hours at this temperature.
-
After the reaction is complete, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
Separate the organic phase and remove the solvent and any unreacted starting materials by rotary evaporation.
-
Dry the resulting crude product over anhydrous potassium carbonate.
-
Purify the product by vacuum distillation to obtain this compound.
General Protocol for a Kinetic Study of Ketalization
The following is a general procedure for monitoring the kinetics of a ketalization reaction.
Materials:
-
Cyclohexanone
-
Isopropanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching agent (e.g., triethylamine)
Procedure:
-
Set up a temperature-controlled reaction vessel equipped with a stirrer, condenser, and a port for sampling.
-
Charge the reactor with cyclohexanone, isopropanol, solvent, and the internal standard.
-
Allow the mixture to reach the desired reaction temperature.
-
Initiate the reaction by adding the acid catalyst.
-
Withdraw samples at regular time intervals.
-
Immediately quench each sample by adding it to a vial containing a small amount of quenching agent to stop the reaction.
-
Analyze the samples by gas chromatography (GC) to determine the concentration of reactants and products over time.
-
Use the concentration versus time data to determine the reaction order and calculate the rate constant.
Visualizations
The following diagrams illustrate the reaction pathway and a typical experimental workflow for kinetic studies.
Caption: Acid-catalyzed formation of this compound.
Caption: Workflow for a kinetic study of ketal formation.
References
- 1. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]
- 5. jxnutaolab.com [jxnutaolab.com]
- 6. mdpi.com [mdpi.com]
A Comprehensive Comparison of Carbonyl Protecting Groups: The Case of 1,1-Diisopropoxycyclohexane
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for carbonyl functionalities is a critical step in the design of complex multi-step syntheses. The ideal protecting group should be readily introduced and removed in high yield, while exhibiting robust stability under a range of reaction conditions. This guide provides a comprehensive literature review and a comparative analysis of 1,1-diisopropoxycyclohexane as a protecting group for cyclohexanone, juxtaposed with common alternatives such as 1,3-dioxolanes and 1,3-dithianes.
Introduction to Carbonyl Protection
The carbonyl group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. However, its inherent reactivity can be a significant challenge when other functional groups within a molecule are targeted for modification. To circumvent unwanted side reactions, a carbonyl group is often temporarily masked with a protecting group. Acetals and thioacetals are the most prevalent choices for this purpose, prized for their stability in basic and nucleophilic environments, and their susceptibility to cleavage under acidic conditions.[1][2]
This compound, an acyclic acetal, serves as an effective protecting group for the carbonyl moiety of cyclohexanone. Its utility stems from the stability of its acetal linkage under basic conditions and its facile hydrolysis in an acidic medium, allowing for the regeneration of the parent ketone.[3] This guide will delve into the applications of this compound, presenting a data-driven comparison with its cyclic acetal and thioacetal counterparts.
Comparative Performance of Carbonyl Protecting Groups
The efficacy of a protecting group is best assessed through quantitative measures of its formation (protection) and cleavage (deprotection). Below, we present a comparative summary of this compound and its alternatives for the protection of cyclohexanone.
Table 1: Comparison of Protection Methods for Cyclohexanone
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Cyclohexanone, triisopropyl orthoformate, p-toluenesulfonic acid, hydrocarbon solvent, -5 to 10 °C | 4-10 h | 87-92 | [4] |
| 1,3-Dioxolane | Cyclohexanone, ethylene glycol, p-toluenesulfonic acid, toluene, reflux (Dean-Stark) | Varies | High (not specified) | [2] |
| 1,3-Dithiane | Cyclohexanone, 1,3-propanedithiol, BF₃·OEt₂, CH₂Cl₂ | Varies | High (not specified) | [5] |
Table 2: Comparison of Deprotection Methods
| Protected Cyclohexanone | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aqueous acid | Varies | High (not specified) | [3] |
| Cyclohexanone 1,3-Dioxolane | Aqueous acid (e.g., HCl) in water/organic solvent | Varies | High (not specified) | [6] |
| Cyclohexanone 1,3-Dithiane | Hg(NO₃)₂·3H₂O (solid state) | 1-4 min | Excellent (not specified) | [7] |
| Cyclohexanone 1,3-Dithiane | 30% aq. H₂O₂, I₂ (cat.), SDS, water | < 30 min | up to 95 | [8][9] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of these synthetic transformations.
Synthesis of this compound (Protection of Cyclohexanone)
This protocol is adapted from a patented procedure.[4]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (acidifying agent)
-
Hydrocarbon solvent (e.g., hexane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
Procedure:
-
In a reaction vessel, combine cyclohexanone, triisopropyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in a hydrocarbon solvent.
-
Maintain the reaction mixture at a low temperature (-5 to 10 °C) and stir for 4-10 hours.
-
Upon completion, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
Separate the organic phase and remove the solvent and any unreacted starting materials via rotary evaporation.
-
Dry the resulting crude product over anhydrous potassium carbonate.
-
Purify the product by distillation under reduced pressure to obtain this compound. This method reports a yield of 87-92% with a purity of over 98%.[4]
General Protocol for the Deprotection of this compound
Materials:
-
This compound
-
Aqueous acid (e.g., dilute HCl or H₂SO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the this compound in a suitable organic solvent.
-
Add an aqueous solution of a strong acid.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the deprotected cyclohexanone.
Visualizing Synthetic Strategies
The strategic use of protecting groups is best illustrated through workflow diagrams. Below are representations of the protection-reaction-deprotection sequence.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1626491A - Method for preparing 1,1 diisopropoxy cyclohexane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ketone Protection in Large-Scale Synthesis: 1,1-Diisopropoxycyclohexane vs. Alternatives
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate protecting group for carbonyl functionalities is a critical decision that significantly impacts process efficiency, cost-effectiveness, and overall sustainability. This guide provides an objective comparison of 1,1-diisopropoxycyclohexane as a protecting group for ketones, benchmarked against two common alternatives: the cyclic ketal derived from ethylene glycol and the sterically hindered ketal from 2,2-dimethyl-1,3-propanediol. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.
Performance and Cost-Effectiveness Comparison
The choice of a protecting group in an industrial setting is a multifactorial decision, balancing raw material costs with process parameters such as reaction time, yield, and the complexity of downstream processing. The following tables summarize the key performance indicators for the protection of cyclohexanone using this compound and its alternatives.
| Parameter | This compound (Acyclic Ketal) | Ethylene Glycol Ketal (Cyclic Ketal) | 2,2-Dimethyl-1,3-propanediol Ketal (Cyclic Ketal) |
| Reagent Cost | Moderate | Low | Moderate |
| Reaction Yield (Protection) | 87-92%[1] | Typically >95% | Typically >95% |
| Reaction Time (Protection) | 4-10 hours[1] | 2-6 hours | 4-8 hours |
| By-product of Protection | Isopropanol | Water | Water |
| Stability to Acid | Moderate | High | Very High |
| Deprotection Conditions | Mild acidic conditions | Moderate to strong acidic conditions | Strong acidic conditions |
| Potential for Reagent/Solvent Recycling | High (Isopropanol can be recovered) | Moderate (Water removal can be energy-intensive) | Moderate (Water removal can be energy-intensive) |
| Waste Generation | Moderate | Low | Low |
Table 1: Comparison of Key Performance Indicators for Cyclohexanone Protection
| Cost Factor | This compound | Ethylene Glycol Ketal | 2,2-Dimethyl-1,3-propanediol Ketal |
| Raw Material Cost | Moderate | Low | Moderate |
| Process Time (Protection + Deprotection) | Moderate | Short to Moderate | Moderate to Long |
| Energy Consumption (Water Removal) | Low (No water by-product) | High (Azeotropic distillation) | High (Azeotropic distillation) |
| Solvent Recycling | Favorable | Less Favorable | Less Favorable |
| Waste Disposal Costs | Moderate | Low | Low |
| Overall Cost-Effectiveness | Potentially high due to reagent recycling and no water removal | High for many applications due to low reagent cost | Moderate, justified by high stability in specific synthetic routes |
Table 2: Cost-Effectiveness Analysis
Experimental Protocols
Detailed methodologies for the protection of cyclohexanone using each of the compared protecting groups are provided below. These protocols are representative of large-scale synthesis operations.
Protocol 1: Synthesis of this compound
Objective: To protect cyclohexanone as its diisopropyl ketal on a large scale.
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Hydrocarbon solvent (e.g., Toluene)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
Procedure:
-
In a suitable reactor, charge cyclohexanone and a hydrocarbon solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture to -5 to 10 °C.
-
Slowly add triisopropyl orthoformate over a period of 1-2 hours, maintaining the temperature.
-
Allow the reaction to stir for 4-10 hours at low temperature.
-
Upon reaction completion, wash the reaction mixture twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
Separate the organic layer and remove the solvent and any unreacted starting materials by distillation.
-
Dry the crude product over anhydrous potassium carbonate.
-
Purify the final product by vacuum distillation to yield this compound with a purity of >98%[1].
Protocol 2: Synthesis of Cyclohexanone Ethylene Ketal
Objective: To protect cyclohexanone as its ethylene ketal on a large scale.
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
Procedure:
-
To a reactor equipped with a Dean-Stark apparatus, add cyclohexanone, ethylene glycol (1.1-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-6 hours).
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield cyclohexanone ethylene ketal.
Protocol 3: Synthesis of Cyclohexanone 2,2-Dimethyl-1,3-propanediol Ketal
Objective: To protect cyclohexanone with 2,2-dimethyl-1,3-propanediol for enhanced stability.
Materials:
-
Cyclohexanone
-
2,2-Dimethyl-1,3-propanediol
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Toluene
Procedure:
-
Set up a reactor with a Dean-Stark apparatus. Charge the reactor with cyclohexanone, 2,2-dimethyl-1,3-propanediol (1.1 equivalents), and a catalytic amount of PPTS in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by GC or TLC until completion (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The resulting product is often of high purity and may be used directly or further purified by crystallization or distillation.
Comparative Workflow and Process Logic
The selection of a protecting group strategy is intrinsically linked to the overall synthetic plan. The following diagrams illustrate the key decision points and process flows for the utilization of this compound and its cyclic alternatives.
Figure 1: Comparative workflow for ketone protection strategies.
The diagram above illustrates the distinct pathways for utilizing each protecting group. A key advantage of the this compound route is the absence of water as a byproduct during protection, which eliminates the need for energy-intensive azeotropic distillation. Furthermore, the isopropanol generated can be recovered and recycled, improving the overall atom economy of the process.
Figure 2: General mechanism of acid-catalyzed acetal formation.
This diagram outlines the fundamental steps in the formation of an acetal from a ketone and an alcohol in the presence of an acid catalyst. The reversibility of each step is a key feature of this reaction, and driving the equilibrium towards the acetal product typically involves the removal of water.
References
A Spectroscopic Comparison of 1,1-Diisopropoxycyclohexane and its Precursors
A detailed analysis of the spectroscopic signatures of 1,1-diisopropoxycyclohexane and its synthetic precursors, cyclohexanone and isopropanol, is presented. This guide provides a comparative overview of their characteristic infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra, supported by experimental data. The methodologies for obtaining these spectra are also detailed, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The formation of this compound from cyclohexanone and isopropanol represents a fundamental ketalization reaction. Spectroscopic analysis is crucial for monitoring the progress of this reaction and confirming the structure of the final product. By comparing the spectra of the product with its precursors, we can identify the disappearance of the ketone functional group and the appearance of new signals characteristic of the ketal.
Comparative Spectroscopic Data
The key spectroscopic features of this compound, cyclohexanone, and isopropanol are summarized in the tables below. These tables highlight the significant differences in their spectral properties, allowing for clear differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Cyclohexanone | ~1715 (strong, sharp) | C=O (ketone) stretch[1][2] |
| ~2940, ~2860 | C-H (alkane) stretch | |
| Isopropanol | ~3350 (broad) | O-H (alcohol) stretch |
| ~2970, ~2870 | C-H (alkane) stretch | |
| ~1130, ~1160 | C-O (alcohol) stretch | |
| This compound | ~2970, ~2860 | C-H (alkane) stretch |
| ~1170, ~1070 | C-O (ketal) stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Cyclohexanone | ~2.35 | Triplet | 4H | -CH₂- (alpha to C=O)[3] |
| ~1.85 | Quintet | 4H | -CH₂- (beta to C=O) | |
| ~1.70 | Quintet | 2H | -CH₂- (gamma to C=O) | |
| Isopropanol | ~4.0 | Septet | 1H | -CH- (isopropyl) |
| ~1.2 | Doublet | 6H | -CH₃ (isopropyl) | |
| Variable | Singlet (broad) | 1H | -OH | |
| This compound | ~3.8 | Septet | 2H | -CH- (isopropoxy) |
| ~1.4-1.6 | Multiplet | 10H | -CH₂- (cyclohexyl) | |
| ~1.1 | Doublet | 12H | -CH₃ (isopropoxy) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Cyclohexanone | ~212 | C=O (ketone)[4] |
| ~42 | -CH₂- (alpha to C=O) | |
| ~27 | -CH₂- (beta to C=O) | |
| ~25 | -CH₂- (gamma to C=O) | |
| Isopropanol | ~64 | -CH- (isopropyl) |
| ~25 | -CH₃ (isopropyl) | |
| This compound | ~100 | O-C-O (ketal) |
| ~63 | -CH- (isopropoxy) | |
| ~32 | -CH₂- (alpha to ketal) | |
| ~26 | -CH₂- (gamma to ketal) | |
| ~24 | -CH₂- (beta to ketal) | |
| ~23 | -CH₃ (isopropoxy) |
Synthesis Pathway
The synthesis of this compound from cyclohexanone and isopropanol is an acid-catalyzed nucleophilic addition reaction. The overall transformation is depicted in the following diagram.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the precursors and the product.
Methodology:
-
Sample Preparation:
-
For liquid samples (cyclohexanone, isopropanol, and this compound), a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
-
Data Acquisition:
-
The prepared salt plates were placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum was recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum to minimize interference.
-
-
Data Analysis:
-
The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the molecular structures of the precursors and the product.
Methodology:
-
Sample Preparation:
-
Approximately 10-20 mg of the liquid sample was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
The solution was transferred to a 5 mm NMR tube.
-
-
Data Acquisition for ¹H NMR:
-
The NMR tube was placed in the spectrometer.
-
The magnetic field was shimmed to achieve optimal homogeneity.
-
A standard one-pulse ¹H NMR experiment was performed.
-
-
Data Acquisition for ¹³C NMR:
-
Following the ¹H NMR acquisition, a proton-decoupled ¹³C NMR spectrum was acquired. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Analysis:
-
The chemical shifts (δ) of the signals were reported in parts per million (ppm) relative to TMS.
-
For ¹H NMR, the integration of the peaks was determined to establish the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) was analyzed to infer neighboring proton environments.
-
Spectroscopic Interpretation and Comparison
The spectroscopic data clearly illustrates the transformation of the precursors into the final product.
-
IR Spectroscopy: The most significant change is the disappearance of the strong C=O stretching band of cyclohexanone at approximately 1715 cm⁻¹ and the broad O-H stretching band of isopropanol around 3350 cm⁻¹. In the spectrum of this compound, the appearance of strong C-O stretching bands in the 1200-1000 cm⁻¹ region is characteristic of the newly formed ketal linkage.
-
¹H NMR Spectroscopy: The signals corresponding to the alpha-protons of cyclohexanone at ~2.35 ppm are absent in the product spectrum. Similarly, the characteristic septet for the methine proton of isopropanol at ~4.0 ppm is shifted to ~3.8 ppm in the product, and the broad -OH signal disappears. The spectrum of this compound shows a new septet for the two equivalent methine protons of the isopropoxy groups and a doublet for the twelve equivalent methyl protons, confirming the incorporation of two isopropoxy units.
-
¹³C NMR Spectroscopy: The most telling evidence of the reaction's success is the disappearance of the downfield ketone carbonyl signal of cyclohexanone at ~212 ppm. This is replaced by a new signal at approximately 100 ppm in the spectrum of this compound, which is characteristic of the quaternary ketal carbon (O-C-O). The carbon signals of the isopropoxy groups are also present in the product spectrum.
This comprehensive spectroscopic comparison provides unequivocal evidence for the successful synthesis of this compound from its precursors and serves as a valuable reference for the characterization of this and similar compounds.
References
yield comparison between different synthetic routes to 1,1-diisopropoxycyclohexane.
For researchers and professionals in drug development and organic synthesis, the efficient preparation of acetals such as 1,1-diisopropoxycyclohexane is a critical step in the formation of protected ketone functionalities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a clear overview of their respective yields and methodologies based on published experimental data.
Yield and Reaction Condition Comparison
Two primary methods for the synthesis of this compound have been documented: the direct acid-catalyzed acetalization of cyclohexanone with isopropanol and the reaction of cyclohexanone with triisopropyl orthoformate. The latter has demonstrated a notable improvement in yield.
| Synthetic Route | Catalyst | Dehydrating Agent | Solvent | Reaction Time | Temperature | Reported Yield (%) |
| Route 1: Direct Acetalization | p-Toluenesulfonic acid | Molecular Sieves | Cyclohexane | Not specified | Not specified | 83[1] |
| Route 2: Reaction with Triisopropyl Orthoformate | p-Toluenesulfonic acid | None (reagent acts as dehydrator) | Hydrocarbon Solvent | 4-10 hours | -5 to 10 °C | 87-92[1] |
Experimental Protocols
Route 2: Reaction of Cyclohexanone with Triisopropyl Orthoformate
This method, adapted from patent literature, offers a higher yield and avoids the use of molecular sieves, which can simplify the work-up procedure.[1]
Materials:
-
Cyclohexanone
-
Triisopropyl orthoformate
-
p-Toluenesulfonic acid
-
Hydrocarbon solvent (e.g., hexane or heptane)
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
Procedure:
-
In a reaction vessel, cyclohexanone is dissolved in a hydrocarbon solvent.
-
p-Toluenesulfonic acid is added as a catalyst.
-
The mixture is cooled to a temperature between -5 and 10 °C.
-
Triisopropyl orthoformate is added, and the reaction is stirred for 4-10 hours at this low temperature.
-
Upon completion, the reaction mixture is washed twice with a 15% sodium hydroxide solution, followed by two washes with water.
-
The organic layer is separated, and the solvent and any unreacted starting materials are removed by rotary evaporation.
-
The crude product is dried over anhydrous potassium carbonate.
-
The final product, this compound, is obtained by vacuum distillation, yielding a product with a purity of over 98%.[1]
Synthetic Route Visualization
The following diagram illustrates the two synthetic pathways for the preparation of this compound.
Caption: Comparative pathways for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1,1-Diisopropoxycyclohexane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1,1-Diisopropoxycyclohexane is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.
Immediate Safety and Handling Considerations
This compound is a colorless, transparent liquid with a characteristic alcohol and ketone-like odor.[1] It is flammable and should be handled with care, away from open flames and high temperatures.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this chemical to avoid skin and eye contact.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Physical State | Colorless transparent liquid | [1] |
| Boiling Point | 131-134°C | [1] |
| Flash Point | Approximately 33°C | [1] |
| Density | Approximately 0.875 g/cm³ | [1] |
| Oral Acute Toxicity (LD50) | > 2,000 mg/kg bw (Rat) | [2] |
| Dermal Acute Toxicity (LD50) | > 1,000 mg/kg bw | [2] |
| Inhalation Acute Toxicity (LC50) | > 5.6 mg/L air | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. The following protocol is a general guideline; always consult your institution's EHS department for specific procedures.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Due to its flammability and potential for peroxide formation, common to ethers, this compound must be treated as hazardous waste.
-
Segregate Waste : Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes should always be segregated.[3]
Step 2: Container Management
-
Use a Compatible Container : Collect the waste in a designated, properly sealed, and compatible container.[4] Glass or polyethylene containers are often suitable, but check for chemical compatibility. The container must be in good condition, free of cracks or leaks.[5]
-
Keep Container Closed : The waste container must be kept tightly closed at all times, except when adding waste.[4][5] This prevents the release of flammable vapors.
-
Do Not Overfill : Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[6]
Step 3: Labeling
-
Affix a Hazardous Waste Label : As soon as waste accumulation begins, label the container with a hazardous waste tag provided by your institution's EHS department.[4]
-
Complete the Label Information : The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.[3] Avoid using abbreviations.
Step 4: Storage
-
Store in a Designated Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Use Secondary Containment : Liquid hazardous waste must be stored in secondary containment to prevent spills.[3][4]
-
Ensure Proper Ventilation and Safety : Store in a cool, well-ventilated area away from heat, sparks, and open flames.[1] Storage should be in a flammable storage cabinet if available.[7]
Step 5: Disposal Request and Pickup
-
Submit a Pickup Request : Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.[4]
-
Do Not Transport Waste : Laboratory personnel should not transport hazardous waste.[4] Trained EHS staff will collect the waste from your designated accumulation area.
Prohibited Disposal Methods
-
Do Not Dispose Down the Drain : It is illegal and unsafe to dispose of flammable organic solvents like this compound down the sanitary sewer.[3][5]
-
Do Not Evaporate : Evaporation of hazardous waste in a fume hood or otherwise is not a permissible disposal method.[4][7]
-
Do Not Place in Regular Trash : This chemical and its empty containers (unless properly triple-rinsed) should not be disposed of in the regular trash.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 1,1-Diisopropoxycyclohexane
For Immediate Reference: Key Safety and Handling Information
This document provides critical safety protocols and logistical plans for the handling and disposal of 1,1-Diisopropoxycyclohexane, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Based on the hazardous nature of this compound, which causes severe skin burns and eye damage, the following personal protective equipment is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also required. | To protect against splashes and direct contact that can cause severe eye damage.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) are required. | To prevent severe skin burns from direct contact.[1] Contaminated clothing should be washed before reuse.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of vapors or mists.[1] |
| Hand Protection | Wear chemical-resistant gloves. | To prevent skin contact and burns.[1] |
Operational Plan: Step-by-Step Handling Procedure
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
-
Do not dispose of down the drain.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be treated as hazardous waste and disposed of accordingly.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Puncture and crush the container to prevent reuse before disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
